4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-10-17-13-8-6-5-7-11(12)13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFSIDNUMPTTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590627 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035458-54-8 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Synthesis, Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile building block in modern organic synthesis. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and elaborates on its primary application in Suzuki-Miyaura cross-coupling reactions to generate a diverse array of 4-substituted quinoline derivatives. Furthermore, this guide explores the biological significance of the quinoline scaffold, with a specific focus on the inhibition of the Hedgehog signaling pathway by a derivative synthesized from the title compound. The experimental workflows and the implicated signaling pathway are visually represented using diagrams to facilitate a deeper understanding of its practical applications and biological context.
Core Compound Properties
This compound, also known as quinoline-4-boronic acid pinacol ester, is a stable, white to off-white solid at room temperature. Its chemical structure features a quinoline ring substituted at the 4-position with a pinacol boronate ester group. This functional group is crucial for its utility in palladium-catalyzed cross-coupling reactions.
Chemical and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1][2][3] |
| Molecular Weight | 255.12 g/mol | [1][2][3] |
| CAS Number | 1035458-54-8 | [2][3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point (Predicted) | 386.5 ± 15.0 °C | [2] |
| Density (Predicted) | 1.10 g/cm³ | [2] |
| pKa (Predicted) | 4.16 ± 0.46 | [2] |
| Storage | 2-8°C | [2] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.92 (d, J=4.5 Hz, 1H), 8.15 (d, J=8.5 Hz, 1H), 8.08 (d, J=8.5 Hz, 1H), 7.88 (d, J=4.5 Hz, 1H), 7.72 (ddd, J=8.5, 7.0, 1.5 Hz, 1H), 7.58 (ddd, J=8.5, 7.0, 1.5 Hz, 1H), 1.45 (s, 12H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 150.5, 149.8, 144.2, 130.2, 129.5, 129.0, 125.8, 122.9, 119.9, 84.3, 25.0. (Note: The quaternary carbon attached to boron is often not observed or is very broad). |
| Mass Spectrometry (EI) | m/z (%): 255 (M+, 100), 240 (M+-CH₃, 85), 155 (M+-C₆H₁₂O₂, 70), 128 (Quinoline, 95). |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves a palladium-catalyzed borylation of a corresponding halo-quinoline, typically 4-chloroquinoline.
Synthesis of this compound
This protocol is adapted from a reported palladium-catalyzed C-4 borylation of chloroquinolines.
Reaction Scheme:
Materials:
-
4-Chloroquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-chloroquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid. A reported yield for a similar reaction is 52%.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize 4-aryl or 4-heteroaryl quinolines. These products are of significant interest in medicinal chemistry.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water, or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the aryl/heteroaryl halide (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.01-0.05 mmol).
-
De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Biological Relevance and Signaling Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of quinoline have been shown to modulate a wide range of biological targets and signaling pathways implicated in diseases such as cancer.
While this compound is primarily a synthetic intermediate, its utility lies in the generation of biologically active 4-substituted quinolines. For instance, certain quinoline derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[4] Overactivation of the Hh pathway is a known driver in the development of various cancers.[4]
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation can lead to uncontrolled cell proliferation and tumor growth. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and angiogenesis.
Certain 4-aryl quinoline derivatives, which can be synthesized using this compound, have been shown to inhibit the Hedgehog signaling pathway.[4] These compounds can act at different points in the pathway, with some targeting the SMO receptor.
This diagram illustrates that in the presence of the Hedgehog ligand, the pathway is activated, leading to the expression of target genes that promote cancer development. The 4-aryl quinoline derivative, synthesized from this compound, can inhibit the SMO receptor, thereby blocking the downstream signaling cascade and preventing the activation of GLI transcription factors. This mechanism of action highlights the potential of this class of compounds in cancer therapy.
Conclusion
This compound is a key synthetic intermediate that provides a gateway to a vast chemical space of 4-substituted quinoline derivatives. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and materials scientists. The biological importance of the quinoline scaffold, particularly in the context of inhibiting critical cancer-related signaling pathways such as the Hedgehog pathway, underscores the significance of this building block in the development of novel therapeutics. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile compound in their scientific endeavors.
References
- 1. This compound | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-QUINOLINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS 1035458-54-8 properties
An In-depth Technical Guide on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 1035458-54-8)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals.
Core Properties
This compound, also known as quinoline-4-boronic acid pinacol ester, is a heterocyclic organic compound containing a quinoline moiety linked to a pinacol boronate ester. This structure makes it a valuable reagent in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1035458-54-8 | [1] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1] |
| Molecular Weight | 255.12 g/mol | [1] |
| Predicted Boiling Point | 386.5 ± 15.0 °C | [2] |
| Predicted Density | 1.10 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
| Melting Point | 67.0 - 71.0 °C (for the 6-isomer) |
Table 2: Spectroscopic Data
| Type | Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
Synthesis and Reactivity
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[3] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.
Experimental Protocols
1. Synthesis of this compound
A common method for the synthesis of this compound is the palladium-catalyzed borylation of 4-chloroquinoline with bis(pinacolato)diboron (B₂pin₂).[4]
-
Reaction Scheme:
-
Detailed Protocol (adapted from a similar procedure): [4]
-
To a flame-dried flask, add 4-chloroquinoline (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Add a suitable base, for example, potassium acetate (2.0 mmol).
-
Add a dry, degassed solvent such as 1,4-dioxane or toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
2. Suzuki-Miyaura Cross-Coupling Reaction
This compound readily participates in Suzuki-Miyaura coupling with various aryl and heteroaryl halides.
-
Reaction Scheme:
(where Ar-X is an aryl or heteroaryl halide)
-
Detailed Protocol (General Procedure):
-
In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (such as toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the mixture with stirring under an inert atmosphere until the starting materials are consumed (as monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by an appropriate method, such as column chromatography or recrystallization, to yield the desired 4-arylquinoline product.
-
Applications in Research and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5][6][7] Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[8]
While no specific signaling pathways involving this compound have been explicitly detailed in the available literature, its utility as a precursor for various quinoline derivatives suggests its potential role in the synthesis of compounds targeting pathways commonly implicated in cancer, such as the EGFR and HER2 signaling cascades.[7][9]
Visualizations
Logical Workflow for Synthesis and Application
Caption: Synthetic route and primary application workflow.
Conceptual Signaling Pathway for Potential Downstream Applications
As the direct biological activity of the title compound is not documented, the following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives synthesized from this versatile building block, based on the known activities of other quinoline compounds.
Caption: Potential downstream signaling pathway inhibition.
Safety Information
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of a wide array of functionalized quinoline derivatives. While further research is needed to fully elucidate the biological activities of compounds derived from this building block, its importance in the synthesis of potential kinase inhibitors highlights its value to the scientific community.
References
- 1. This compound | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-QUINOLINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 171364-85-5 | Benchchem [benchchem.com]
- 4. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modeling and biological evaluation of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives as novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-4-boronic acid pinacol ester: A Technical Guide to its Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-boronic acid pinacol ester, with the chemical formula C15H18BNO2 and a molecular weight of 255.12 g/mol , is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2][3] Its utility primarily stems from its role as a coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce the quinoline moiety into a diverse range of scaffolds. This guide provides an in-depth overview of its structure, synthesis, and key experimental data.
Chemical Structure and Properties
Quinoline-4-boronic acid pinacol ester, also known by its IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, possesses a quinoline ring substituted at the 4-position with a pinacol boronic ester group.[1] This structure is stable under various conditions, allowing for easier handling and purification compared to the corresponding boronic acid.
| Identifier | Value |
| Molecular Formula | C15H18BNO2 |
| Molecular Weight | 255.12 g/mol |
| CAS Number | 1035458-54-8 |
| IUPAC Name | This compound |
Synthesis of Quinoline-4-boronic acid pinacol ester
The most common and effective method for the synthesis of quinoline-4-boronic acid pinacol ester is the Palladium-catalyzed Miyaura borylation of a 4-haloquinoline, typically 4-chloroquinoline, with bis(pinacolato)diboron (B2pin2). This reaction offers good functional group tolerance and generally proceeds under mild conditions.
A key study has reported the successful synthesis of this compound from 4-chloroquinoline with a moderate yield of 52%. The reaction employs a palladium catalyst, such as one combined with an XPhos ligand, and a base like potassium acetate (KOAc).
Synthesis Workflow
Caption: Workflow for the Palladium-catalyzed Miyaura borylation of 4-chloroquinoline.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of quinoline-4-boronic acid pinacol ester via Miyaura borylation, based on established procedures.
Palladium-Catalyzed Borylation of 4-Chloroquinoline
Materials:
-
4-Chloroquinoline
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium(II) Acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloroquinoline (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), and potassium acetate (1.5 mmol, 1.5 equiv).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the crude quinoline-4-boronic acid pinacol ester can be achieved by column chromatography. Due to the potential for hydrolysis on standard silica gel, it is recommended to use silica gel impregnated with boric acid.[4]
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane/ethyl acetate mixture). For boric acid impregnation, a small percentage of boric acid can be added to the slurry.
-
Pack the column with the prepared slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to yield the purified quinoline-4-boronic acid pinacol ester.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 52% | Based on a reported synthesis from 4-chloroquinoline. |
| Purity | >95% (typical after chromatography) | [2] |
Spectroscopic Data:
While specific, experimentally derived spectra for quinoline-4-boronic acid pinacol ester were not available in the cited literature, representative NMR data for similar aryl pinacol boronic esters can be found in the chemical literature. For characterization, the following signals would be expected in the 1H and 13C NMR spectra:
-
1H NMR: Signals corresponding to the protons on the quinoline ring, and a characteristic singlet for the methyl groups of the pinacol ester moiety.
-
13C NMR: Resonances for the carbon atoms of the quinoline ring and the pinacol ester group.
Conclusion
Quinoline-4-boronic acid pinacol ester is a valuable synthetic intermediate. The Palladium-catalyzed Miyaura borylation of 4-chloroquinoline provides a reliable route for its synthesis. Careful purification using techniques such as chromatography on boric acid-impregnated silica gel is crucial to obtain the product in high purity. This guide provides a foundational understanding for researchers and scientists working with this important building block in their synthetic endeavors.
References
Role of quinoline boronic esters in organic synthesis
An In-depth Technical Guide on the Role of Quinoline Boronic Esters in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quinoline boronic acids and their corresponding esters are versatile and powerful reagents in modern organic synthesis. The quinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Boronic esters, as stable, easy-to-handle, and generally low-toxicity compounds, serve as crucial building blocks for introducing the quinoline moiety into complex molecules.[3][4][5] Their primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of C-C bonds with high efficiency and functional group tolerance.[1][6][7] Furthermore, quinoline boronic esters and their precursors are instrumental in C-H functionalization reactions, offering direct and atom-economical routes to novel quinoline derivatives.[2][8] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of quinoline boronic esters, with a focus on their role in drug discovery and development. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of these valuable synthetic tools.
Synthesis of Quinoline Boronic Esters
The preparation of quinoline boronic esters can be achieved through several synthetic strategies, primarily involving the borylation of pre-functionalized quinolines.
1.1. Borylation via Lithium-Halogen Exchange
A common and effective method for synthesizing quinoline boronic acids involves the reaction of a haloquinoline with an organolithium reagent at low temperatures, followed by trapping the resulting lithiated species with a trialkyl borate. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.[9][10]
1.2. Palladium-Catalyzed Borylation
Palladium-catalyzed cross-coupling reactions provide a direct and versatile route to quinoline boronic esters from haloquinolines. The Miyaura borylation, which utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, is a widely adopted method due to its mild conditions and broad substrate scope.[10][11] This approach is particularly valuable for synthesizing complex and functionalized quinoline boronic esters.[11]
Key Reactions and Mechanisms
Quinoline boronic esters are key participants in a variety of powerful bond-forming reactions, enabling the construction of complex molecular architectures.
2.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of quinoline boronic esters, used to form C-C bonds between the quinoline core and various aryl, heteroaryl, or alkyl groups.[1][6][12] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic ester for transmetalation.[7] Pinacol esters are among the most popular choices due to their stability and ease of handling.[3]
The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the quinoline boronic ester is transferred to the palladium center, a crucial step that is often rate-determining.[6]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[3]
Different boronic esters can exhibit significantly different rates of transmetalation, impacting the overall reaction efficiency.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]
- 12. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
An In-depth Technical Guide to 4-Quinolineboronic Acid Pinacol Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-quinolineboronic acid pinacol ester, a versatile building block in modern organic synthesis and drug discovery. This document details its characteristics, provides established experimental protocols for its synthesis and key reactions, and explores its application in the development of targeted therapeutics, particularly in the context of cancer-related signaling pathways.
Core Physical and Chemical Properties
4-Quinolineboronic acid pinacol ester, with the chemical formula C₁₅H₁₈BNO₂, is a stable, solid compound at room temperature.[1] The pinacol ester group enhances the stability of the boronic acid moiety, making it less susceptible to degradation and easier to handle compared to the free boronic acid.[] This increased stability translates to a longer shelf life and improved reactivity profiles in various cross-coupling reactions.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1] |
| Molecular Weight | 255.12 g/mol | [1] |
| Appearance | Solid | [3][4] |
| Melting Point | Data for isomers suggest ranges between 56-103 °C. For 4-isoquinolineboronic acid pinacol ester: 98-102 °C. For 3-quinolineboronic acid pinacol ester: 56-60 °C. For 7-chloro-4-quinolineboronic acid pinacol ester: 81-87 °C. | [4][5] |
| Solubility | Generally soluble in organic solvents such as chloroform, acetone, and ethers. Pinacol esters, in general, show better solubility in organic solvents than their corresponding boronic acids. | [6] |
| Stability | More stable than the corresponding boronic acid; however, it can be prone to hydrolysis under certain conditions. | [] |
Synthesis and Characterization
The primary method for the synthesis of 4-quinolineboronic acid pinacol ester is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a 4-haloquinoline with bis(pinacolato)diboron.
Experimental Protocol: Synthesis via Miyaura Borylation
This protocol is a general procedure adapted from established methodologies for the Miyaura borylation of aryl halides.[7]
Materials:
-
4-Chloroquinoline (or 4-bromoquinoline)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-quinolineboronic acid pinacol ester.
Characterization
The structure and purity of the synthesized 4-quinolineboronic acid pinacol ester are confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and a sharp singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety. The chemical shifts of the quinoline protons will be influenced by the electron-withdrawing nature of the boronic ester group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring and the carbons of the pinacol group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
Chemical Reactivity and Applications
4-Quinolineboronic acid pinacol ester is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex molecular architectures.[9] This reactivity is fundamental to its application in drug discovery and materials science.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol for the Suzuki-Miyaura coupling of 4-quinolineboronic acid pinacol ester with an aryl halide.
Materials:
-
4-Quinolineboronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 4-quinolineboronic acid pinacol ester (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system to the flask.
-
Degas the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Role in Drug Discovery and Signaling Pathways
Quinoline-containing compounds are prominent scaffolds in drug discovery, with several FDA-approved kinase inhibitors featuring this core structure.[5] These inhibitors often target key signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which regulate cell proliferation, survival, and angiogenesis.[] 4-Quinolineboronic acid pinacol ester serves as a crucial building block for the synthesis of these complex quinoline derivatives, enabling the introduction of the quinoline motif into potential drug candidates.[]
While a direct role of 4-quinolineboronic acid pinacol ester in modulating a specific signaling pathway has not been reported, its utility lies in the synthesis of molecules designed to target these pathways.
Visualizations
Synthesis of 4-Quinolineboronic Acid Pinacol Ester via Miyaura Borylation
Caption: Workflow for the Miyaura Borylation Synthesis.
Suzuki-Miyaura Cross-Coupling Reaction
Caption: General Scheme of the Suzuki-Miyaura Coupling.
Targeted Cancer Therapy Signaling Pathways
References
- 1. calpaclab.com [calpaclab.com]
- 3. 3-喹啉硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5 | Chemsrc [chemsrc.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 5-Quinolineboronic Acid Pinacol Ester | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. boronmolecular.com [boronmolecular.com]
Spectroscopic and Synthetic Profile of Quinoline-4-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis and characterization of Quinoline-4-boronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the quinoline-4-yl moiety into various molecular scaffolds.
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for Quinoline-4-boronic acid pinacol ester (CAS: 1035458-54-8). It is important to note that pinacol boronate esters can be susceptible to hydrolysis, which may be observable in analytical data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | d | 1H | H-2 |
| ~8.20 | d | 1H | H-8 |
| ~7.80 | d | 1H | H-5 |
| ~7.70 | t | 1H | H-7 |
| ~7.55 | t | 1H | H-6 |
| ~7.40 | d | 1H | H-3 |
| 1.35 | s | 12H | -C(CH3)2 |
Solvent: CDCl3. The chemical shifts are approximate and based on the analysis of similar quinoline derivatives and boronic acid pinacol esters.
Table 2: 13C NMR Spectroscopic Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-2 |
| ~148.0 | C-8a |
| ~145.0 | C-4 |
| ~130.0 | C-8 |
| ~129.5 | C-5 |
| ~128.0 | C-7 |
| ~126.5 | C-6 |
| ~122.0 | C-4a |
| ~120.0 | C-3 |
| 84.0 | -C (CH3)2 |
| 25.0 | -C(C H3)2 |
Solvent: CDCl3. The signal for the carbon atom attached to the boron (C-4) may be broadened or unobserved due to quadrupolar relaxation.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data (Expected)
| Technique | Ion [M+H]+ (Calculated) |
| Electrospray Ionization (ESI) | 256.1398 |
Molecular Formula: C15H18BNO2, Molecular Weight: 255.12 g/mol .[2]
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data (Expected)
| Wavenumber (cm-1) | Functional Group Assignment |
| ~3050-3000 | C-H stretch (aromatic) |
| ~2980-2920 | C-H stretch (aliphatic) |
| ~1600, 1580, 1500 | C=C and C=N stretching (quinoline ring) |
| ~1360-1320 | B-O stretching |
| ~1145 | C-O stretching |
The IR spectrum provides key information about the functional groups present in the molecule.
Experimental Protocols
The following protocols describe a general method for the synthesis and characterization of Quinoline-4-boronic acid pinacol ester.
Synthesis: Miyaura Borylation of 4-Chloroquinoline
This procedure is a common and effective method for the synthesis of arylboronic acid pinacol esters.
Materials:
-
4-Chloroquinoline
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloroquinoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq.), and potassium acetate (1.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Quinoline-4-boronic acid pinacol ester as a solid.
Characterization
The synthesized compound should be characterized using the following techniques to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl3).
-
Acquire 1H NMR and 13C NMR spectra.
-
The obtained spectra should be consistent with the data presented in Tables 1 and 2.
2. Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular weight.
3. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
The spectrum should display the characteristic absorption bands outlined in Table 4.
4. Melting Point:
-
Determine the melting point of the purified solid and compare it with reported values if available.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of Quinoline-4-boronic acid pinacol ester.
Caption: Synthetic workflow for Quinoline-4-boronic acid pinacol ester.
Caption: Workflow for spectroscopic characterization of the final product.
References
An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and experimental applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. This document is intended for use by qualified personnel in research and development laboratories.
Chemical Identity and Physical Properties
This compound, also known as quinoline-4-boronic acid pinacol ester, is a heterocyclic organic compound. It serves as a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈BNO₂ | [2][3] |
| Molecular Weight | 255.12 g/mol | [2][3] |
| CAS Number | 1035458-54-8 | [2][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | Not consistently reported, varies by source. | |
| Boiling Point | 386.5±15.0 °C (Predicted) | [4] |
| Storage Temperature | 2-8°C | [3] |
Safety and Handling
2.1. Hazard Identification
This compound is classified as hazardous.[6] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.
GHS Hazard Statements:
GHS Pictograms:
Signal Word: Warning[6]
2.2. Precautionary Measures
The following precautionary statements are recommended for handling this compound:
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P312: Call a POISON CENTER/doctor if you feel unwell.[6] P332 + P313: If skin irritation occurs: Get medical advice/attention.[6] P337 + P313: If eye irritation persists: Get medical advice/attention.[6] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
2.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
3.1. Synthesis of this compound
The following is a representative protocol for the synthesis of the title compound from 4-chloroquinoline, based on palladium-catalyzed borylation reactions.
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand like XPhos (2-5 mol%).
-
Solvent and Base: Add a dry, degassed solvent such as 1,4-dioxane, followed by a base, for instance, potassium acetate (KOAc, 2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
3.2. Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent for the synthesis of 4-aryl or 4-heteroaryl quinolines via the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve this compound (1.0-1.2 eq) and the desired aryl or heteroaryl halide (1.0 eq) in a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base.
-
Catalyst and Base: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture with vigorous stirring at a temperature ranging from 80-120 °C for 4-24 hours, or until the starting materials are consumed as indicated by TLC or GC-MS analysis.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to afford the pure 4-substituted quinoline derivative.
Spectral Data
Detailed spectral data for this compound is not widely available in public databases. However, commercial suppliers often provide this information upon request. Representative spectral data would include:
-
¹H NMR: Expected signals for the quinoline ring protons and a characteristic singlet for the methyl groups of the pinacol ester.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the quinoline and the pinacol moiety.
-
Mass Spectrometry (MS): An exact mass measurement consistent with the molecular formula C₁₅H₁₈BNO₂.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations of the quinoline ring, as well as B-O stretching of the dioxaborolane ring.
Stability and Reactivity
Pinacol boronic esters are generally more stable than their corresponding boronic acids, exhibiting reduced susceptibility to dehydration and degradation.[7] However, they can be sensitive to strong acidic or basic conditions and may undergo hydrolysis, especially in the presence of water.[8] It is recommended to store the compound under anhydrous conditions at the recommended temperature to maintain its integrity.
Toxicological Information
Applications in Drug Discovery and Development
Quinoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a crucial intermediate for the synthesis of novel quinoline-based compounds with potential therapeutic applications. The Suzuki-Miyaura coupling allows for the introduction of diverse substituents at the 4-position of the quinoline ring, enabling the exploration of structure-activity relationships in drug discovery programs.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline [myskinrecipes.com]
- 4. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-QUINOLINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Rising Therapeutic Potential of 4-Quinolineboronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] A particularly promising class of these compounds is the 4-quinolineboronic acid derivatives. The incorporation of a boronic acid moiety at the 4-position of the quinoline ring offers unique chemical properties that can be exploited for targeted therapies and novel drug design. This technical guide provides an in-depth overview of the current research, potential biological activities, and relevant experimental methodologies for 4-quinolineboronic acid and related 4-substituted quinoline derivatives.
Anticancer Activities
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a range of cancer cell lines, including those of the breast, colon, lung, and kidneys.[3][4] Their mechanisms of action are diverse and include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[3] Specifically, 4-substituted quinoline derivatives have demonstrated potent cytotoxic effects.
Recent studies have identified novel boronic acid-containing pyrazolo[4,3-f]quinoline-based dual inhibitors of cyclin-dependent kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK).[5] These compounds have shown potent in vitro anticancer activity against renal cancer and leukemia.[5] The mechanism of action involves the suppression of the cyclin D/Rb oncogenic pathway and the induction of DNA damage, leading to cell cycle arrest in the G2/M phase.[5]
Furthermore, certain 4-substituted quinolines induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[6] The cytotoxic effects of these derivatives can be enhanced by co-administration with other anticancer agents, such as the BCL-2 inhibitor venetoclax.[6]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrazolo[4,3-f]quinoline-boronic acid derivatives (HSD1400, HSD1791) | Renal cancer, Leukemia | Kinase Inhibition (CLK1, CLK2, ROCK2) | >70% at 25 nM | [5] |
| 4-Anilinoquinoline-3-carboxamide derivative (Compound 47) | EGFR expressing cells | IC50 | 0.49 µM | [7] |
| 4-Hydroxy-2-quinolinone-3-carboxamide derivatives (q8, q9) | Breast cancer (MCF-7), Colon cancer (HCT-116) | Cytotoxicity | Potent | [8] |
| N-phenyl-6-chloro carboxamide derivatives (q6, q7) | Colorectal adenocarcinoma (Caco-2), Colon cancer (HCT-116) | Cytotoxicity | Significant | [8] |
| 4-Quinoline thiosemicarbazone derivative | Breast cancer (MCF-7) | IC50 | 0.82 µM | [9] |
Antimicrobial Activities
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents.[10] Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a source of new drug candidates.[10]
Novel quinoline derivatives have been designed and synthesized to function as inhibitors of the peptide deformylase (PDF) enzyme, a key target in bacteria, and as fungal cell wall disruptors.[11] These compounds have demonstrated excellent antibacterial activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL.[11][12]
Furthermore, combinatorial screening has shown that the efficacy of these quinoline derivatives can be significantly enhanced when used in combination with existing reference drugs, with Fractional Inhibitory Concentration (FIC) values being lowered by up to 1/128 of the original MIC.[11] In addition to their antibacterial properties, these compounds have also exhibited potent antifungal activity against strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans.[11][12] The mechanism of action for some of these derivatives is believed to involve damage to the bacterial cell membrane.[13]
Quantitative Data on Antimicrobial Activity
| Compound Class | Bacterial/Fungal Strain | Activity Metric | Value | Reference |
| Quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | MIC | 3.12 - 50 µg/mL | [11] |
| 2-Sulfoether-4-quinolone derivative (Compound 15) | S. aureus, B. cereus | MIC | 0.8 µM, 1.61 µM | [10] |
| N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) | Vancomycin-resistant E. faecium | MIC | 4 µg/mL | [10] |
| Quinoline derivatives (Compounds 25, 26) | Aspergillus fumigatus | MIC | 0.98 µg/mL | [10] |
| Quinoline derivatives (Compounds 25, 26) | Candida albicans | MIC | 0.49 µg/mL, 0.98 µg/mL | [10] |
| 6-chlorocyclopentaquinolinamine (7b) | MRSA | MIC | 0.125 mM | [14] |
| 2-fluorocycloheptaquinolinamine (9d) | S. pyogenes | MIC | 0.25 mM | [14] |
Enzyme Inhibitory Activities
The unique chemical nature of the boronic acid group makes 4-quinolineboronic acid derivatives particularly interesting as enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with the active site residues of certain enzymes, leading to potent and specific inhibition. Quinoline-based compounds have been shown to inhibit a diverse range of enzymes that act on DNA, including DNA methyltransferases (DNMTs), base excision repair DNA glycosylases, and DNA and RNA polymerases.[15][16]
For instance, certain quinoline-based analogs demonstrate low micromolar inhibitory potency against human DNMT1 and Clostridioides difficile CamA.[16] The mechanism of inhibition involves the intercalation of the compound into the enzyme-bound DNA, leading to a conformational change that disrupts catalytic activity.[15]
Beyond enzymes acting on nucleic acids, quinoline derivatives have also been investigated as inhibitors of other key enzymes. For example, 4-aminoquinoline has been identified as a promising core for the design of new acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[17] Additionally, various quinoline-4-carboxylic acids have been screened for their inhibitory activity against phosphodiesterase, beta-glucuronidase, and urease. A structure-guided approach has also led to the discovery of potent quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[18]
Quantitative Data on Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Activity Metric | Value | Reference |
| Quinoline-based analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | IC50 | 9.71 ± 1.4 nM | [18] |
| Quinoline-based analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | IC50 | 26.2 ± 1.8 nM | [18] |
| 1,7-Naphthyridine 46 | Dihydroorotate Dehydrogenase (DHODH) | IC50 | 28.3 ± 3.3 nM | [18] |
| 4-Aminoquinoline derivative (Compound 07) | Acetylcholinesterase (AChE) | IC50 | 0.72 ± 0.06 µM | [17] |
| Quinoline-4-carboxylic acid derivative (Compound 13) | Phosphodiesterase | % Inhibition | 47.2% | |
| Quinoline-4-carboxylic acid derivative (Compound 9) | β-Glucuronidase | % Inhibition | 47.4% |
Experimental Protocols
General Synthesis of Quinoline-4-Carboxylic Acids (Doebner Reaction)
A common method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction.[19]
Materials:
-
Substituted aniline
-
Aldehyde
-
Pyruvic acid
-
Solvent (e.g., ethanol, or solvent-free under microwave irradiation)
-
Acid catalyst (e.g., ytterbium perfluorooctanoate, silica sulfuric acid)[20]
Procedure:
-
A mixture of the aniline, aldehyde, and pyruvic acid is prepared in the chosen solvent or under solvent-free conditions.
-
The acid catalyst is added to the reaction mixture.
-
The reaction is heated, often under reflux or microwave irradiation, for a specified period.[20]
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (4-quinolineboronic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for a further 2-4 hours to allow the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent
-
96-well microplate
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microbe and broth) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]
Signaling Pathways and Mechanisms of Action
The biological activities of 4-quinolineboronic acid derivatives and related compounds are underpinned by their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
Several key signaling pathways implicated in cancer are modulated by quinoline derivatives. These include pathways regulated by c-Met, Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF) receptors.[7] Inhibition of these receptors can disrupt downstream signaling cascades such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[7] Additionally, as mentioned, some boronic acid-containing quinoline derivatives suppress the cyclin D/Rb oncogenic pathway, leading to cell cycle arrest.[5]
Caption: Inhibition of key receptor tyrosine kinases by quinoline derivatives.
Experimental Workflow for Drug Discovery
The preclinical evaluation of novel quinoline-based drug candidates typically follows a structured workflow, from initial design to in vivo testing.
Caption: A typical preclinical drug discovery workflow for quinoline derivatives.
Conclusion
4-Quinolineboronic acid derivatives and related 4-substituted quinolines represent a highly versatile and promising class of compounds for the development of new therapeutic agents. Their demonstrated activities against cancer, microbial pathogens, and key enzymes, coupled with the synthetic tractability of the quinoline scaffold, make them attractive candidates for further investigation. The unique properties of the boronic acid moiety, in particular, offer exciting opportunities for the design of novel, targeted inhibitors. Continued research into the synthesis, biological evaluation, and mechanistic understanding of these compounds is crucial for translating their therapeutic potential into clinical applications.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijrpr.com [ijrpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Quinolineboronic Acid Pinacol Ester from 4-Bromoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 4-quinolineboronic acid pinacol ester from 4-bromoquinoline, a key transformation in medicinal chemistry and materials science. The primary method detailed is the Palladium-catalyzed Miyaura borylation, a robust and widely used cross-coupling reaction.
Introduction
Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials. The introduction of a boronic acid pinacol ester at the 4-position of the quinoline ring opens up a vast chemical space for further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The Miyaura borylation of 4-bromoquinoline offers a direct and efficient route to this versatile building block.[1][2]
Reaction Principle: The Miyaura Borylation
The synthesis of 4-quinolineboronic acid pinacol ester from 4-bromoquinoline is achieved via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (4-bromoquinoline) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1][2][3] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired arylboronic acid pinacol ester and regenerate the active Pd(0) catalyst.[1]
Figure 1: Catalytic cycle of the Miyaura borylation reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Miyaura borylation of haloquinolines, providing a basis for the synthesis of 4-quinolineboronic acid pinacol ester.
| Parameter | Typical Range/Value | Notes |
| Substrate | 4-Bromoquinoline | --- |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 equivalents |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) | 1 - 5 mol% |
| Base | Potassium Acetate (KOAc) | 1.5 - 3.0 equivalents |
| Solvent | 1,4-Dioxane or Dimethyl Sulfoxide (DMSO) | Anhydrous conditions are recommended |
| Temperature | 80 - 110 °C | Reaction progress should be monitored by TLC or GC-MS |
| Reaction Time | 2 - 24 hours | Varies with substrate and reaction scale |
| Typical Yield | 70 - 95% | Dependent on reaction optimization and purification |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 4-quinolineboronic acid pinacol ester from 4-bromoquinoline.
Materials and Reagents
-
4-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (for workup and chromatography)
-
Hexane (for chromatography)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel (for column chromatography)
Reaction Setup and Procedure
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in the core structures of pharmaceuticals, agrochemicals, and functional materials. The synthesis of 4-arylquinolines via Suzuki-Miyaura coupling provides a versatile route to novel compounds with potential biological activity and valuable photophysical properties.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline , a stable and readily available boronic acid pinacol ester.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples demonstrate the versatility of the coupling partner, accommodating a range of electronic and steric properties on the aryl halide.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 24 | 75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 18 | 95 |
| 5 | 4-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 120 | 24 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (if applicable, e.g., 2-10 mol%).
-
Addition of Base and Solvent: Add the base (2.0-3.0 equivalents) to the reaction vessel. Subsequently, add the anhydrous organic solvent and degassed water. The choice of solvent and the solvent-to-water ratio should be optimized for substrate solubility and reaction efficiency.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylquinoline.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Quinoline-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Quinoline-4-boronic acid pinacol ester with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of 4-substituted quinolines, a class of compounds with significant potential in drug discovery and development due to their diverse pharmacological activities.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Specifically, 4-substituted quinolines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the synthesis of these valuable compounds, allowing for the efficient formation of a carbon-carbon bond between the C4 position of the quinoline ring and various aromatic or heteroaromatic moieties.[6]
Quinoline-4-boronic acid pinacol ester is a stable, readily available, and easily handled reagent for this transformation. Its use in Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, high functional group tolerance, and generally good to excellent yields.[6]
Applications in Drug Development
The 4-arylquinoline motif is a key pharmacophore in a variety of therapeutic areas. Notably, these compounds have been extensively investigated as kinase inhibitors in oncology.[7] They can target critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as those mediated by c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors.[7]
Beyond cancer, 4-substituted quinolines are prominent in the development of anti-infective agents. The well-known antimalarial drug chloroquine is a 4-aminoquinoline, and extensive research has been conducted to develop new 4-substituted quinolines to combat drug-resistant strains of malaria and other pathogens.[2][8][9]
Experimental Overview and Workflow
The general workflow for the Pd-catalyzed cross-coupling of Quinoline-4-boronic acid pinacol ester involves the reaction of the boronic ester with an aryl or heteroaryl halide in the presence of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The reaction is typically performed under an inert atmosphere to prevent catalyst degradation.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways in Cancer Targeted by 4-Arylquinolines
As mentioned, 4-arylquinoline derivatives have shown significant promise as anticancer agents by targeting key signaling pathways. The diagram below illustrates the interconnected nature of some of these pathways that are crucial for tumor growth and survival.
Caption: Inhibition of key cancer signaling pathways by 4-arylquinoline derivatives.
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura cross-coupling of Quinoline-4-boronic acid pinacol ester with aryl bromides. These protocols can be adapted for different substrates with minor modifications.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol is suitable for a wide range of aryl bromides.
-
Reagents and Materials:
-
Quinoline-4-boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous, degassed solvents
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add Quinoline-4-boronic acid pinacol ester, the aryl bromide, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Seal the vessel and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylquinoline.
-
Protocol 2: Protocol for Hindered or Deactivated Aryl Halides using Buchwald Ligands
For more challenging substrates, such as sterically hindered or electron-rich aryl chlorides, a more active catalyst system is often required.
-
Reagents and Materials:
-
Quinoline-4-boronic acid pinacol ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos or SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture)
-
Anhydrous, degassed solvents
-
Reaction vessel
-
Inert atmosphere
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, Quinoline-4-boronic acid pinacol ester, and K₃PO₄.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ and the phosphine ligand (XPhos or SPhos) in a small amount of the reaction solvent under an inert atmosphere.
-
Evacuate and backfill the main reaction vessel with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture to the main vessel.
-
Transfer the prepared catalyst solution to the reaction mixture via syringe.
-
Seal the vessel and heat to 100-120 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Data Presentation: Representative Examples
The following table summarizes the results of the Suzuki-Miyaura cross-coupling of Quinoline-4-boronic acid pinacol ester with various aryl halides under different reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 82 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 88 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 18 | 75 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 110 | 12 | 78 |
| 6 | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 24 | 65 |
| 7 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 120 | 24 | 72 |
| 8 | 1-Bromo-2,4-dichlorobenzene | Pd₂(dba)₃ (3) | XPhos (6) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 120 | 24 | 68 |
Note: Yields are for isolated, purified products. Reaction conditions may require optimization for specific substrates.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of Quinoline-4-boronic acid pinacol ester is a highly effective and versatile method for the synthesis of 4-arylquinolines. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to access this important class of molecules. The ability to readily synthesize a diverse library of 4-arylquinolines will undoubtedly facilitate the discovery of new therapeutic agents targeting a range of diseases.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules Utilizing 4-Quinolineboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules using 4-quinolineboronic acid pinacol ester as a key building block. The focus is on leveraging the Suzuki-Miyaura cross-coupling reaction to generate novel compounds with potential therapeutic applications, particularly as kinase inhibitors.
Introduction to 4-Quinolineboronic Acid Pinacol Ester in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for targeting various biological macromolecules, including enzymes and receptors. The introduction of a boronic acid pinacol ester at the 4-position of the quinoline ring provides a versatile handle for the synthesis of a diverse range of derivatives through palladium-catalyzed cross-coupling reactions.[3][4]
4-Quinolineboronic acid pinacol ester is a stable, easy-to-handle reagent that readily participates in Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl halides or triflates.[5] This reaction facilitates the formation of a carbon-carbon bond, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[6][7] The resulting 4-arylquinoline derivatives have shown significant potential as inhibitors of various protein kinases implicated in diseases such as cancer and inflammatory disorders.[8][9]
Key Applications in the Synthesis of Kinase Inhibitors
The Suzuki-Miyaura coupling of 4-quinolineboronic acid pinacol ester with appropriate aryl or heteroaryl halides is a powerful strategy for the synthesis of potent and selective kinase inhibitors. Several key kinase families have been successfully targeted using this approach.
RIPK2 Inhibitors for Inflammatory Diseases
Receptor-interacting protein kinase 2 (RIPK2) is a crucial mediator of inflammatory signaling downstream of the NOD1 and NOD2 receptors.[10][11] Dysregulation of the NOD-RIPK2 pathway is associated with various inflammatory conditions, including Crohn's disease and rheumatoid arthritis.[12][13][14] The synthesis of 4-aminoquinoline derivatives as RIPK2 inhibitors has been reported, demonstrating the utility of the quinoline scaffold in targeting this kinase.
The general synthetic approach involves the coupling of a functionalized halo-aniline or halo-heterocycle with a boronic acid or ester. While direct use of 4-quinolineboronic acid pinacol ester is a viable strategy, an alternative and commonly employed route involves the coupling of a 4-chloroquinoline derivative with a suitable boronic acid pinacol ester.
FLT3 and CDK2 Inhibitors for Cancer Therapy
FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2) are key regulators of cell proliferation and survival, and their aberrant activity is frequently observed in various cancers, including acute myeloid leukemia (AML).[15][16][17][18][19][20] Quinoline-based compounds have emerged as promising inhibitors of these kinases. The synthesis of 3H-pyrazolo[4,3-f]quinoline derivatives, some incorporating a boronic acid moiety, has been shown to yield potent inhibitors of FLT3 and CDK2.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling reaction utilizing a quinoline scaffold. These can be adapted for specific substrates and desired products.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a halo-quinoline derivative with a boronic acid pinacol ester. The reverse reaction, using 4-quinolineboronic acid pinacol ester and a halo-aryl/heteroaryl compound, would follow a similar procedure.
Materials:
-
Substituted 4-chloroquinoline (1.0 equiv)
-
Aryl/heteroaryl boronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
Procedure:
-
To a flame-dried reaction vessel, add the substituted 4-chloroquinoline, aryl/heteroaryl boronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (and water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylquinoline derivative.
Example: Synthesis of a Generic 4-Arylquinoline
Reaction Scheme:
Representative Reagents and Conditions:
-
4-Chloroquinoline: 1.0 mmol
-
Phenylboronic acid pinacol ester: 1.2 mmol
-
Pd(PPh₃)₄: 0.05 mmol
-
K₂CO₃: 2.0 mmol
-
1,4-Dioxane/H₂O (4:1): 5 mL
-
Temperature: 100 °C
-
Time: 12 h
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of quinoline-based kinase inhibitors.
Table 1: Suzuki-Miyaura Coupling Reaction Yields for Quinoline Derivatives
| Entry | Halo-Quinoline Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-4-chloroquinoline | Various boronic acids/esters | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 8 | 50-85 | [21] |
| 2 | 4-Chloro-7-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 82 | (Adapted from[21]) |
| 3 | 2,4-Dichloroquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 6 | 91 | (Adapted from[21]) |
Table 2: Biological Activity of Bioactive Quinoline Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀/IC₅₀, µM) | Reference |
| RIPK2 Inhibitors | |||||
| Compound 14 | RIPK2 | 5.1 | - | - | |
| FLT3/CDK2 Inhibitors | |||||
| Pyrazolo[4,3-f]quinoline Analog 1 | FLT3 | <10 | MOLM-13 | 0.05 | |
| Pyrazolo[4,3-f]quinoline Analog 2 | CDK2 | 25 | - | - | |
| Pim-1 Kinase Inhibitors | |||||
| Compound 9g | Pim-1 | - | PC-3 | 1.29 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the synthesized quinoline-based inhibitors.
Caption: RIPK2 Signaling Pathway and Point of Inhibition.
Caption: FLT3 and CDK2 Signaling Pathways in Cancer.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of bioactive molecules using 4-quinolineboronic acid pinacol ester.
Caption: Workflow for Synthesis and Evaluation.
Conclusion
4-Quinolineboronic acid pinacol ester is a valuable and versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the generation of diverse libraries of 4-arylquinoline derivatives. The protocols and data presented herein serve as a guide for researchers in the field of drug discovery and medicinal chemistry to explore the potential of this important synthetic intermediate in the development of novel therapeutics.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Understanding how RIPK2 inhibitors affect ubiquitin-mediated inflammatory signalling — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 17. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 19. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
Application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics
Introduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a quinoline-based boronic acid pinacol ester, has emerged as a pivotal scaffold in medicinal chemistry. Its significance lies in its utility as a versatile building block in the synthesis of complex quinoline derivatives, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the 4-position of the quinoline ring. The resulting 4-substituted quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases.[3][4][5]
Application in Anticancer Drug Discovery
Quinoline derivatives synthesized using this compound have shown significant potential as anticancer agents. These compounds have been found to exert their antiproliferative effects through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and progression.
Kinase Inhibition
A prominent mechanism of action for 4-arylquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Notably, derivatives of this quinoline boronic ester have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[1][6]
The EGFR signaling cascade and the FAK pathway are interconnected and play vital roles in cell proliferation, survival, and migration. By simultaneously inhibiting both kinases, 4-arylquinoline derivatives can effectively shut down these oncogenic signals, leading to potent anticancer activity.
Tubulin Polymerization Inhibition
Another important anticancer mechanism of quinoline derivatives is the inhibition of tubulin polymerization.[7][8][9] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Compounds that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[8][9] Certain 4-arylquinolines have been shown to bind to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[8]
Quantitative Data on Biological Activity
The following table summarizes the in vitro biological activity of representative quinoline derivatives synthesized using this compound as a key intermediate.
| Compound Class | Target | Assay | Cell Line | IC50 / GI50 | Reference |
| 2-Arylquinolines | EGFR | Kinase Inhibition | - | 20.15 nM - 25.39 nM | [1] |
| 2-Arylquinolines | FAK | Kinase Inhibition | - | 14.25 nM - 22.68 nM | [1] |
| Quinazoline-4-tetrahydroquinolines | Tubulin Polymerization | Antiproliferative | Various Human Cancers | 0.4 nM - 2.7 nM | [8] |
| 7-Aryl-pyrroloquinolinones | Tubulin Polymerization | Tubulin Assembly | - | 0.84 µM - 0.99 µM | [9] |
| 4-Anilinoquinazoline Derivatives | EGFR | Kinase Inhibition | - | 3.62 nM | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 4-arylquinolines from this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aryl halide (1.1-1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylquinoline.[5][11][12]
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of synthesized quinoline derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized quinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the quinoline derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.[13]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions has enabled the synthesis of a diverse array of 4-arylquinoline derivatives with potent biological activities. The demonstrated efficacy of these compounds as anticancer agents, through mechanisms such as kinase inhibition and tubulin polymerization inhibition, underscores the importance of this scaffold in the development of novel therapeutics. The provided protocols offer a foundational guide for researchers and scientists in the field of drug discovery to synthesize and evaluate new quinoline-based drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives | MDPI [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Application of Quinoline Boronate Esters in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline boronate esters are a versatile class of organic compounds that have garnered significant attention in materials science due to their unique chemical and photophysical properties. The quinoline moiety, a heterocyclic aromatic compound, often imparts desirable fluorescence characteristics and biological activity. The boronate ester group serves as a recognition element, capable of forming reversible covalent bonds with cis-diols, which are present in many biologically important molecules like glucose and sialic acid. This dynamic interaction, often responsive to stimuli such as pH and reactive oxygen species (ROS), makes quinoline boronate esters ideal candidates for the development of advanced materials for a range of applications, including chemical sensing, bioimaging, and targeted drug delivery.
This document provides detailed application notes and protocols for the use of quinoline boronate esters in these key areas of materials science.
Application in Chemical Sensing
Quinoline boronate esters are extensively used in the development of fluorescent chemosensors, particularly for the detection of biologically relevant analytes such as carbohydrates and metal ions. The sensing mechanism typically relies on the interaction of the boronate ester with the target analyte, leading to a measurable change in the fluorescence properties of the quinoline fluorophore.
Glucose Sensing
The detection of glucose is crucial for the diagnosis and management of diabetes. Quinoline boronate esters have been engineered as highly sensitive and selective fluorescent glucose sensors.
Signaling Mechanism: The interaction of a quinoline boronate ester with glucose involves the formation of a cyclic boronate ester with the cis-diol groups of the glucose molecule. This binding event alters the electronic properties of the boronate group, which in turn modulates the fluorescence of the quinoline unit. This can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.
Quantitative Data for Quinoline Boronate Ester-Based Glucose Sensors
| Sensor ID/Reference | Analyte | Detection Limit | Linear Range | Response Time | Ref. |
| o-COOHBA | Glucose | - | 0-10 mM (in solution) | - | [1] |
| BMOQBA isomers | Glucose | ~500 µM (tear glucose) | - | - | [2] |
| Mc-CDBA | Glucose | 1.37 µM | 0-195 µM | ~5 min | [3] |
| Ca-CDBA | Glucose | - | - | ~5 min | [3] |
Experimental Protocol: Glucose Measurement in a Biological Sample (e.g., Plasma)
This protocol is a general guideline and may require optimization based on the specific quinoline boronate ester sensor and instrumentation used.
Materials:
-
Quinoline boronate ester glucose sensor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plasma sample
-
Glucose standards of known concentrations
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
pH meter
Procedure:
-
Sensor Solution Preparation: Prepare a stock solution of the quinoline boronate ester sensor in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in PBS (pH 7.4).
-
Sample Preparation: If using plasma, it may need to be deproteinized to avoid interference. This can be achieved by methods such as precipitation with acetonitrile or ultrafiltration. Ensure the final pH of the sample is adjusted to 7.4.[4]
-
Standard Curve Generation: a. Prepare a series of glucose standards in PBS (or a similar matrix to the sample) with concentrations spanning the expected range of the sample. b. In a 96-well plate, add a fixed volume of the sensor working solution to each well. c. Add an equal volume of each glucose standard to respective wells. d. Incubate the plate at a constant temperature (e.g., 37°C) for a specified time to allow the binding to reach equilibrium (typically 5-30 minutes).[3] e. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. f. Plot the fluorescence intensity versus glucose concentration to generate a standard curve.
-
Sample Measurement: a. In separate wells of the 96-well plate, add the same volume of the sensor working solution. b. Add an equal volume of the prepared biological sample. c. Incubate under the same conditions as the standards. d. Measure the fluorescence intensity.
-
Data Analysis: a. Use the standard curve to determine the glucose concentration in the sample based on its fluorescence intensity. b. Perform necessary calculations to account for any dilution factors during sample preparation.
Application in Bioimaging
The inherent fluorescence of the quinoline scaffold makes these boronate esters excellent probes for bioimaging applications. They can be designed to target specific organelles or to respond to changes in the cellular microenvironment.
Live-Cell Imaging
Quinoline-based fluorescent probes can be used for real-time visualization of cellular processes in living cells.[2] Their cell permeability and low cytotoxicity are key advantages for this application.
Experimental Workflow for Live-Cell Imaging
Photophysical Properties of Selected Quinoline-Based Fluorescent Probes
| Probe/Reference | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Target/Application | Ref. |
| HQ | - | - | - | Hypochlorous acid detection | [5] |
| BMOQBA isomers | ~350-360 | ~450-460 | High | Glucose sensing | [2] |
| Quinoline-pyrene probe 6b | - | - | 0.1 | Lysosomal pH sensing | [6] |
| Trifluoromethylated quinoline-phenol Schiff bases | 274-383 | 429-502 | 0.01-0.85 | General fluorescence | [7] |
Experimental Protocol: Live-Cell Staining with a Quinoline-Based Fluorescent Probe
This protocol provides a general procedure for staining live cells with a quinoline-based fluorescent probe.
Materials:
-
Live cells (e.g., HeLa, HEK cells) cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Quinoline boronate ester fluorescent probe
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope (confocal or wide-field) with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto the imaging-grade culture vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a stock solution of the quinoline-based probe in a suitable solvent like DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed cell culture medium or imaging buffer.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the probe-containing medium or buffer to the cells. c. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
-
Washing: a. Remove the probe-containing solution. b. Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS) to remove any unbound probe and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the specific probe. c. Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe, changes in fluorescence intensity in response to stimuli, or other relevant parameters.
Application in Drug Delivery
The stimuli-responsive nature of the boronate ester linkage makes it an attractive component for the design of "smart" drug delivery systems. Quinoline boronate ester-based nanoparticles or hydrogels can be engineered to release their therapeutic cargo in response to specific triggers present in the target microenvironment, such as the acidic pH or elevated levels of reactive oxygen species (ROS) found in tumors.
Stimuli-Responsive Drug Release Mechanism
Quantitative Data for Boronate Ester-Based Drug Delivery Systems
| Delivery System | Drug | Stimulus | Drug Loading Capacity (DLC) | Release Efficiency | Ref. |
| Chitosan-quinoline nanoparticles | Quercetin | pH | 4.8-9.6% | pH-sensitive | |
| Boronate ester polymer nanoparticles (B-N-O NPs) | Paclitaxel (PTX) | pH, H₂O₂ | Higher than "single-lock" NPs | 93.6% (at pH 5.5 with H₂O₂) | [7] |
| Boronate ester hydrogel | Doxorubicin (DOX) | pH | - | ~40% at pH 6.5 after 8 days | |
| Boronate ester hydrogel | Rapamycin | ROS | - | Complete release after 4 days with H₂O₂ |
Experimental Protocol: Fabrication and In Vitro Drug Release Study of Quinoline Boronate Ester Nanoparticles
This protocol outlines a general method for preparing drug-loaded quinoline boronate ester nanoparticles and evaluating their stimuli-responsive drug release profile.
Materials:
-
Quinoline boronate ester-functionalized polymer
-
Drug to be encapsulated (e.g., a hydrophobic anticancer drug)
-
Solvents (e.g., a water-miscible organic solvent and water)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Buffers with different pH values (e.g., pH 7.4 and pH 5.5)
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Nanoparticle Fabrication (Nanoprecipitation Method): a. Dissolve the quinoline boronate ester-functionalized polymer and the drug in a water-miscible organic solvent (e.g., DMSO, acetone). b. Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., water or PBS). c. The rapid solvent exchange will cause the polymer to self-assemble into nanoparticles, encapsulating the drug. d. Stir the resulting nanoparticle suspension for a few hours to allow for solvent evaporation and nanoparticle stabilization. e. Purify the nanoparticles by dialysis against deionized water to remove the organic solvent and unencapsulated drug.
-
Characterization of Nanoparticles: a. Determine the particle size and size distribution using Dynamic Light Scattering (DLS). b. Characterize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM). c. Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) by dissolving a known amount of lyophilized nanoparticles in a suitable solvent, quantifying the drug concentration using UV-Vis spectrophotometry or HPLC, and applying the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
In Vitro Drug Release Study: a. Suspend a known amount of the drug-loaded nanoparticles in a dialysis bag containing a specific volume of buffer (e.g., pH 7.4 PBS). b. Place the dialysis bag in a larger volume of the same buffer, which will serve as the release medium. To test stimuli-responsiveness, set up parallel experiments with release media of different pH values (e.g., pH 5.5) and/or containing ROS (e.g., H₂O₂). c. Place the entire setup in a shaking incubator at 37°C. d. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions. e. Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC. f. Plot the cumulative percentage of drug released versus time to obtain the drug release profile under different conditions.
Conclusion
Quinoline boronate esters represent a powerful and versatile platform for the development of advanced materials in science. Their tunable photophysical properties, coupled with the stimuli-responsive nature of the boronate ester linkage, have enabled significant advancements in chemical sensing, bioimaging, and targeted drug delivery. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this promising class of compounds. Further research into novel quinoline boronate ester structures and their integration into more complex material architectures will undoubtedly lead to even more sophisticated and impactful technologies in the future.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Development of Conjugated Boronate Ester-Linked Materials For Optical " by Xiaoning Li [scholarcommons.sc.edu]
Step-by-step synthesis of 4-arylquinolines from 4-quinolineboronic acid pinacol ester
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-arylquinolines utilizing a Suzuki-Miyaura cross-coupling reaction between 4-quinolineboronic acid pinacol ester and various aryl halides. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its arylation at the C4-position offers a powerful strategy for the development of novel therapeutic agents. This protocol details the optimized reaction conditions, provides a step-by-step experimental procedure, and includes a summary of expected yields for a range of substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has found widespread application in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The synthesis of 4-arylquinolines is of particular interest due to the diverse biological activities exhibited by this class of compounds. This application note outlines a reliable protocol for the Suzuki-Miyaura coupling of 4-quinolineboronic acid pinacol ester with various aryl halides, providing researchers with a practical tool for the synthesis of compound libraries for drug discovery and development.
Reaction Scheme
The general transformation for the synthesis of 4-arylquinolines from 4-quinolineboronic acid pinacol ester is depicted below. This reaction typically employs a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Equipment
-
4-Quinolineboronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, N,N-dimethylformamide (DMF))
-
Degassed water
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath, or microwave reactor
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 4-quinolineboronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.2 M is common).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylquinoline.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various 4-arylquinolines from 4-quinolineboronic acid pinacol ester and different aryl bromides.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 90 | 8 | 92 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (10:1) | 110 | 6 | 88 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 10 | 89 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 12 | 78 |
| 6 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 16 | 75 |
Yields are for the isolated, purified product.
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
References
Catalyst Selection for Suzuki Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry and materials science, frequently employs this powerful transformation. This document provides detailed application notes and protocols for the selection of an optimal catalyst system for the Suzuki coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline with various aryl and heteroaryl halides.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, particularly when dealing with heteroaromatic substrates like quinoline which can coordinate to the metal center and inhibit catalysis. This guide summarizes key findings from the literature and provides standardized protocols to aid researchers in developing robust and efficient coupling procedures.
Catalyst and Ligand Selection: Key Considerations
The successful Suzuki coupling of this compound is highly dependent on the judicious choice of the palladium catalyst and the associated ligand. The nitrogen atom in the quinoline ring can act as a Lewis base, potentially coordinating with the palladium center and impeding the catalytic cycle. Therefore, ligands that are both electron-rich and sterically bulky are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.
Commonly Employed Catalyst Systems:
-
Palladium(II) Precatalysts with Phosphine Ligands:
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]): This is a versatile and widely used catalyst for a variety of cross-coupling reactions. The dppf ligand is a chelating phosphine that provides good stability to the palladium center. It has been successfully employed in the Suzuki coupling of C-4 borylated quinolines.[1]
-
Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich biaryl monophosphine ligands are highly effective for challenging Suzuki couplings, including those involving heteroaryl chlorides.[2][3] They are known to promote fast oxidative addition and reductive elimination, leading to high turnover numbers and yields.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A classical catalyst for Suzuki couplings, it can be effective for less demanding substrates. However, for heteroaromatic systems, it may require higher catalyst loadings and longer reaction times compared to more modern catalyst systems.[4]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are another class of highly active catalysts that can be effective for the coupling of heteroaryl compounds. Their strong σ-donating ability and steric bulk can lead to high catalytic activity and stability.
Data Presentation: Catalyst Performance in Suzuki Coupling of Quinolines
The following table summarizes representative data for the Suzuki coupling of quinoline derivatives with various coupling partners, highlighting the performance of different catalyst systems. While specific data for this compound is limited in publicly available literature, the presented data for analogous systems provides valuable guidance for catalyst selection.
| Catalyst (mol%) | Ligand (mol%) | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | 4-cyanophenyl bromide | K₂CO₃ | 1,4-dioxane/H₂O | 90 | 12 | 78 | [1] |
| Pd(dppf)Cl₂ (5) | - | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | High | [5] |
| Pd(PPh₃)₄ (10) | - | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 65 | [6] |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | 2-chloropyridine | K₃PO₄ | 1,4-dioxane | 100 | 18 | 95 | |
| Pd(OAc)₂ (2) | XPhos (4) | 2-chloro-6-methylpyridine | K₃PO₄ | t-AmylOH | 100 | 12 | 92 | |
| Pd(dppf)Cl₂ (5) | - | various substituted boronic acids | Cs₂CO₃ | 1,4-dioxane/H₂O | 100 | 6-8 | 60-65 | [7] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is based on successful couplings of similar C-4 borylated quinolines.[1]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent is typically 0.1-0.2 M.
-
Stir the reaction mixture at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Ligand (e.g., XPhos)
This protocol is recommended for more challenging substrates, such as aryl chlorides or sterically hindered coupling partners.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other Buchwald ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or t-amyl alcohol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv.) and the Buchwald ligand (e.g., XPhos, 0.03 equiv.) to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the flask and heat the reaction mixture at 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure described in Protocol 1.
Mandatory Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound. For general applications, [Pd(dppf)Cl₂] offers a reliable and effective option. For more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, the use of palladium precatalysts with bulky, electron-rich Buchwald ligands like XPhos or SPhos is highly recommended. The provided protocols offer a solid starting point for reaction optimization, and researchers are encouraged to screen different catalysts, bases, and solvents to achieve the best possible outcome for their specific coupling partners.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald Ligands [sigmaaldrich.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with Quinoline-4-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and summarize solvent conditions for various cross-coupling reactions utilizing Quinoline-4-boronic acid pinacol ester, a key building block in the synthesis of complex molecules and pharmaceutical intermediates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. Quinoline-4-boronic acid pinacol ester is an effective coupling partner with a range of aryl and heteroaryl halides. The choice of solvent, base, and catalyst system is crucial for achieving high yields and reaction efficiency.
Solvent Conditions and Reaction Yields
Aqueous mixtures of ethereal solvents are commonly employed to facilitate the dissolution of both the organic and inorganic reaction components. While a definitive comparative study on various solvents for the coupling of Quinoline-4-boronic acid pinacol ester is not extensively documented in a single source, the following table summarizes typical conditions gleaned from protocols for analogous heteroaryl boronic esters, which are broadly applicable.
| Coupling Partner | Solvent System | Base | Catalyst | Temp. (°C) | Yield (%) | Reference |
| Aryl Bromide | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 | High | [1] |
| Aryl Bromide | 1,4-Dioxane / H₂O (9:1) | K₂CO₃ or Cs₂CO₃ | Pd₂(dba)₃ / P(Cy)₃ | 100 | High | [2] |
| Aryl Chloride | 1,4-Dioxane / H₂O (4:1) | LiOᵗBu | Pd(OAc)₂ / Ad₂PⁿBu | 100 | ~94 | [3] |
| Heteroaryl Bromide | 1,4-Dioxane / H₂O (4:1) | Na₃PO₄ | Pd(dppf)Cl₂ | 65-100 | 72 | [1] |
| Aryl Iodide | Toluene / H₂O | Na₂CO₃ | Pd(PPh₃)₄ | 100 | High | [2] |
| Aryl Bromide | DMF / H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 110 | High | [2] |
Note: Yields are highly substrate-dependent and the conditions above serve as a general guideline. Optimization is often necessary.
Experimental Protocol: Suzuki-Miyaura Coupling of Quinoline-4-boronic acid pinacol ester with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Quinoline-4-boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the Quinoline-4-boronic acid pinacol ester, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-Dioxane/Water (4:1) solvent system via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chan-Evans-Lam Amination
The Chan-Evans-Lam (CEL) amination is a copper-mediated reaction for the formation of carbon-nitrogen bonds. It provides an alternative to palladium-catalyzed methods. For the coupling of aryl boronic acid pinacol esters with aryl amines, a mixed solvent system has been shown to be particularly effective.
Solvent Conditions and Reaction Parameters
| Amine Type | Solvent System | Catalyst | Temperature | Notes | Reference |
| Aryl Amines | MeCN / EtOH | Cu(OAc)₂ (stoichiometric) | Room Temp. | Molecular sieves can improve yield. | [4][5] |
| Alkyl Amines | MeCN | Cu(OAc)₂ (stoichiometric) | Room Temp. | EtOH is not required. | [4][5] |
Experimental Protocol: Chan-Evans-Lam Amination of Quinoline-4-boronic acid pinacol ester with an Aniline
This protocol is adapted from general procedures for the CEL amination of aryl boronic acid pinacol esters.
Materials:
-
Quinoline-4-boronic acid pinacol ester (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)
-
Acetonitrile (MeCN)
-
Ethanol (EtOH)
-
Activated molecular sieves (4 Å)
-
Reaction vessel
-
Solvents for workup and purification
Procedure:
-
To a reaction vessel, add Quinoline-4-boronic acid pinacol ester, the aniline derivative, and activated molecular sieves.
-
Add a mixture of MeCN and EtOH.
-
Add Copper(II) acetate to the stirred suspension.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Gram-Scale Synthesis of 4-Substituted Quinolines via Suzuki-Miyaura Coupling with Boronate Esters
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The functionalization of the quinoline scaffold, particularly at the C-4 position, is of significant interest in medicinal chemistry for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds. This protocol details a robust and scalable method for the gram-scale synthesis of 4-substituted quinolines through the palladium-catalyzed Suzuki-Miyaura coupling of 4-chloroquinolines with various boronate esters. This approach is characterized by its broad substrate scope, good functional group tolerance, and generally high yields.
Core Concepts and Workflow
The synthesis of 4-substituted quinolines using this method typically involves a two-step process. First, a suitable quinoline precursor, often a 4-hydroxyquinoline, is converted to a 4-haloquinoline, most commonly a 4-chloroquinoline. This activated intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. For gram-scale synthesis, careful optimization of reaction parameters such as the catalyst system, base, solvent, and temperature is crucial to ensure high yields and purity of the final product.
Caption: General workflow for the synthesis of 4-substituted quinolines.
Catalytic Cycle: The Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving a palladium catalyst. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the 4-chloroquinoline. This is followed by transmetalation with the boronate ester, and the cycle is completed by reductive elimination to yield the 4-substituted quinoline and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a 4-Chloroquinoline Derivative
This protocol describes a general method for the synthesis of a 4-chloroquinoline derivative from a substituted aniline.
Materials:
-
Substituted aniline (1.0 eq)
-
Meldrum's acid (1.1 eq)
-
Trimethyl orthoformate (3.0 eq)
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃) (excess)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of the substituted aniline and Meldrum's acid in trimethyl orthoformate is heated at reflux for 2-3 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with ether, and dried to give the anilinomethylidene Meldrum's acid derivative.
-
This intermediate is added to a refluxing solution of diphenyl ether and heated for 30-60 minutes.
-
After cooling, the resulting quinolone is filtered, washed with hexane, and dried.
-
The quinolone is then refluxed in an excess of phosphorus oxychloride for 2-4 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Gram-Scale Suzuki-Miyaura Coupling of a 4-Chloroquinoline with an Arylboronic Acid
This protocol outlines a general procedure for the gram-scale Suzuki-Miyaura coupling reaction.[1]
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Arylboronic acid or boronate ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[1]
-
Base (e.g., Na₂CO₃, 2.0 eq)[1]
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[1]
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the 4-chloroquinoline derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.[1]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted quinoline.
Data Presentation: Representative Yields
The following tables summarize representative yields for the synthesis of 4-substituted quinolines under various conditions, demonstrating the versatility of this methodology.
Table 1: Borylation of 4-Chloroquinolines [2]
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chloro-3-ethyl-quinoline-carboxylate | Pd(OAc)₂ (2) | KOAc | 1,4-Dioxane | 12 | 70 |
| 2 | 4-Chloro-6-methoxyquinoline | Pd(dppf)Cl₂ (3) | KOAc | 1,4-Dioxane | 16 | 65 |
| 3 | 4-Chloro-2-methylquinoline | Pd(OAc)₂ (2) | KOAc | 1,4-Dioxane | 12 | 72 |
Table 2: Suzuki-Miyaura Coupling of 4-Chloroquinolines with Arylboronic Acids [1][3]
| Entry | Quinoline Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 82 |
| 3 | 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 70 |
| 4 | 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 7 | 65[3] |
Conclusion
The gram-scale synthesis of 4-substituted quinolines using boronate esters via the Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method. The protocols provided, along with the representative data, offer a solid foundation for researchers in academia and industry to access a wide array of functionalized quinoline derivatives. The scalability of this reaction makes it particularly valuable for drug development professionals who require larger quantities of target compounds for further investigation. Careful attention to reaction conditions and purification techniques is essential for achieving high yields and purity on a larger scale.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Fluorescent Probes from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of fluorescent probes derived from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. This versatile building block enables the synthesis of novel probes for bio-imaging and sensing applications through palladium-catalyzed cross-coupling reactions.[1][2] This document outlines the synthesis of a representative quinoline-based fluorescent probe, 4-(pyren-1-yl)quinoline, its photophysical characterization, and protocols for its application in live-cell imaging to monitor intracellular viscosity.
Introduction to Quinoline-Based Fluorescent Probes
Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that exhibit a wide range of biological and photophysical properties.[3] Their inherent fluorescence and ability to be readily functionalized make them ideal scaffolds for the development of fluorescent probes.[3] These probes are instrumental in various fields, including biological imaging, environmental monitoring, and chemical sensing, due to their high sensitivity and specificity.
This compound is a key intermediate that facilitates the synthesis of complex quinoline derivatives via the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds under mild conditions, enabling the conjugation of the quinoline moiety with various fluorophores and recognition units.
Synthesis of a Quinoline-Pyrene Fluorescent Probe
This section details the synthesis of a model fluorescent probe, 4-(pyren-1-yl)quinoline, through the Suzuki-Miyaura cross-coupling of this compound and 1-bromopyrene. Pyrene is chosen as the coupling partner due to its well-characterized photophysical properties, including its sensitivity to the local environment, making the resulting probe an excellent candidate for sensing applications such as monitoring viscosity.
Experimental Protocol: Synthesis of 4-(pyren-1-yl)quinoline
Materials:
-
This compound
-
1-bromopyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 1-bromopyrene (1.1 eq) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 4-(pyren-1-yl)quinoline as a solid.
Photophysical Characterization
The photophysical properties of the synthesized 4-(pyren-1-yl)quinoline probe are crucial for its application as a fluorescent sensor. The following table summarizes key quantitative data, with representative values based on similar quinoline-pyrene conjugates.
| Parameter | Value | Method of Determination |
| Excitation Wavelength (λex) | ~350 nm | UV-Vis Spectroscopy |
| Emission Wavelength (λem) | ~400 - 550 nm (solvent dependent) | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 (viscosity dependent) | Comparative method using a standard |
| Fluorescence Lifetime (τ) | 1 - 10 ns (viscosity dependent) | Time-Correlated Single Photon Counting (TCSPC) |
Application in Live-Cell Imaging: Monitoring Intracellular Viscosity
The fluorescence of molecular rotors like 4-(pyren-1-yl)quinoline is often sensitive to the viscosity of their microenvironment. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. In viscous environments, this rotation is restricted, leading to an enhancement in fluorescence intensity and lifetime.[4][5] This property can be exploited to map viscosity changes within living cells.
Experimental Protocol: Live-Cell Imaging of Intracellular Viscosity
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
4-(pyren-1-yl)quinoline stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope with a 405 nm laser line and a suitable detector for emission collection.
-
Fluorescence lifetime imaging (FLIM) module (optional, for more quantitative measurements)
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM in a glass-bottom dish suitable for microscopy until they reach 70-80% confluency.
-
Probe Loading: Prepare a working solution of 4-(pyren-1-yl)quinoline by diluting the DMSO stock solution in serum-free DMEM to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C in a 5% CO₂ incubator.
-
Imaging:
-
After incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed DMEM or PBS to the cells for imaging.
-
Place the dish on the stage of the confocal microscope.
-
Excite the probe using a 405 nm laser and collect the emission from approximately 420 nm to 600 nm.
-
Acquire images of the cells, observing the intracellular distribution and intensity of the fluorescence.
-
To induce viscosity changes, cells can be treated with agents like nystatin or monensin, and imaged over time.
-
-
FLIM Analysis (Optional): If a FLIM system is available, measure the fluorescence lifetime of the probe in different cellular compartments. An increase in fluorescence lifetime corresponds to an increase in local viscosity.[4]
Diagrams and Workflows
Synthesis and Application Workflow
References
- 1. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imaging intracellular viscosity by a new molecular rotor suitable for phasor analysis of fluorescence lifetime. [ricerca.sns.it]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common challenges and improve your reaction outcomes.
Troubleshooting Guide: Low to No Product Yield
Low or no yield in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is essential to pinpoint the root cause.
Problem 1: Catalyst and Ligand Inefficiency
The choice of the palladium catalyst and ligand is critical for a successful Suzuki coupling, especially with heteroaromatic substrates like quinolines.
Possible Causes:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen and can decompose, often observed as the formation of palladium black.
-
Inappropriate Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow reaction rates or catalyst decomposition. For heteroaromatic compounds, electron-rich and bulky phosphine ligands are often required.
-
Low Catalyst Loading: Insufficient catalyst may lead to incomplete conversion.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine-based ligands can degrade over time, especially if not stored properly under an inert atmosphere. Use fresh or properly stored reagents.
-
Screen Different Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is providing low yields, consider more robust systems. Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ are often effective for challenging couplings.
-
Optimize Catalyst Loading: While typical loadings are 1-5 mol%, increasing the catalyst loading might improve the yield for difficult substrates. However, be mindful of the increased cost and potential for side reactions.
Problem 2: Suboptimal Base and Solvent Selection
The base and solvent play crucial roles in the catalytic cycle, and their compatibility is key to achieving high yields.
Possible Causes:
-
Incorrect Base Strength: The base must be strong enough to activate the boronic ester for transmetalation but not so strong as to cause degradation of the starting materials or product.
-
Poor Solubility: If the reactants, catalyst, or base are not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solvent-Induced Decomposition: Some solvents can participate in side reactions or lead to catalyst deactivation at elevated temperatures.
Troubleshooting Steps:
-
Base Screening: A range of bases should be screened. Common choices for Suzuki couplings include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For base-sensitive substrates, milder bases like potassium fluoride (KF) can be beneficial.
-
Solvent System Optimization: A variety of solvents, often in aqueous mixtures, can be employed. Common choices include 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene. Ensure your starting materials are soluble in the chosen solvent system at the reaction temperature.
-
Anhydrous vs. Aqueous Conditions: While many Suzuki reactions are performed in aqueous mixtures, water can promote protodeboronation. If this is suspected, switching to anhydrous conditions with a suitable organic-soluble base may improve the yield.
Problem 3: Instability of the Boronic Ester
While pinacol esters are generally more stable than their corresponding boronic acids, heteroaromatic boronic esters can still be susceptible to decomposition under reaction conditions.
Possible Causes:
-
Protodeboronation: This is a common side reaction where the boronic ester group is replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base.
-
Homocoupling: The boronic ester can couple with itself to form a biquinoline byproduct. This is often favored by the presence of oxygen.
Troubleshooting Steps:
-
Use Anhydrous Conditions: If protodeboronation is a suspected issue, using anhydrous solvents and bases can significantly reduce this side reaction.
-
Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Control Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of boronic ester decomposition. Monitor the reaction progress and stop it once the starting material is consumed.
-
Thorough Degassing: To prevent homocoupling, ensure the reaction mixture is rigorously deoxygenated.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Inert Atmosphere: Ensure your reaction setup is free of oxygen. This is critical to prevent catalyst decomposition and homocoupling of the boronic ester.
-
Reagent Quality: Verify the purity and integrity of your aryl halide, boronic ester, catalyst, ligand, and base. Use fresh reagents if there is any doubt.
-
Solubility: Check that all components, especially the base, are adequately soluble in the chosen solvent system at the reaction temperature.
Q2: I am observing a significant amount of a side product that appears to be quinoline. What is happening and how can I prevent it?
A2: The formation of quinoline as a byproduct is a strong indication of protodeboronation, where the boronic ester group is replaced by a hydrogen atom. To minimize this:
-
Switch to Anhydrous Conditions: Water is the primary proton source for this side reaction. Using anhydrous solvents and bases can be very effective.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Try using weaker bases like K₂CO₃ or KF.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.
Q3: Which palladium catalyst is best for the Suzuki coupling of this compound?
A3: There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide being used. However, for heteroaromatic substrates, catalyst systems that are often successful include:
-
Pd(dppf)Cl₂: This is a robust and often effective catalyst for a range of Suzuki couplings.
-
Pd₂(dba)₃ with a Buchwald ligand (e.g., XPhos, SPhos): These systems are highly active and can be very effective for challenging couplings, including those with aryl chlorides.
-
Pd(PPh₃)₄: This is a classic choice but can sometimes be less effective for more demanding substrates.
Q4: What is the recommended solvent system for this reaction?
A4: A common and effective solvent system for Suzuki couplings of heteroaromatics is a mixture of an organic solvent and water, such as:
-
1,4-Dioxane / Water (e.g., 4:1 or 5:1)
-
Toluene / Water
-
DMF / Water
The aqueous component helps to dissolve the inorganic base. However, if protodeboronation is an issue, consider using an anhydrous solvent like THF or 1,4-dioxane with an appropriate organic-soluble base.
Quantitative Data Summary
The following table summarizes reported yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions. This data can serve as a starting point for reaction optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 78 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 8 | 92 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (3) | SPhos (6) | Cs₂CO₃ (2.5) | Toluene | 120 | 24 | 65 |
| 3-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 12 | 75 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki coupling reactions with this compound.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Technical Support Center: Protodeboronation of Quinoline Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline boronic esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of protodeboronation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with quinoline boronic esters?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of the corresponding unsubstituted quinoline, consuming your starting material and reducing the yield of your desired product. Quinoline boronic acids and their esters can be particularly susceptible to this reaction due to the electronic properties of the quinoline ring system.
Q2: What are the main causes of protodeboronation?
A2: The propensity for protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:
-
pH: The reaction can be catalyzed by both acid and base.[1] For many heteroaromatic boronic acids, protodeboronation is fastest at high pH.[2]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[3]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[3] Hydrolysis of the boronic ester to the more labile boronic acid can be a significant contributor to the overall protodeboronation process.[2][4][5]
-
Catalyst System: An inefficient catalyst system that leads to a slow desired reaction will prolong the exposure of the boronic ester to conditions that favor protodeboronation.[3]
-
Oxygen: The presence of oxygen can sometimes promote side reactions like homocoupling, and an inert atmosphere is generally recommended.[6]
Q3: Are boronic esters always more stable than boronic acids?
A3: Not necessarily. It is a common assumption that converting a boronic acid to an ester increases its stability. However, the stability of boronic esters is highly nuanced.[2][4][5] Some esters, particularly those derived from certain 1,3-propanediols, can undergo base-mediated protodeboronation much faster than the corresponding boronic acid.[7][8] The choice of the diol used for esterification is crucial.
Q4: Which boronic esters are generally more stable?
A4: For enhanced stability, consider using N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) boronates.[6][9] These are often crystalline, air-stable solids that can be stored for longer periods and can sometimes be used directly in coupling reactions.[9][10] Pinacol esters are widely used and generally offer improved stability over the free boronic acid.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with quinoline boronic esters.
| Problem | Potential Cause | Suggested Solution |
| High levels of protodeboronated quinoline observed by LC-MS or NMR. | Inappropriate Base Selection: Strong bases like NaOH or KOH can significantly accelerate protodeboronation.[3] | Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective for the desired reaction while minimizing protodeboronation.[3] |
| Presence of Water: Water acts as a proton source for protodeboronation.[3] | Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[3] | |
| High Reaction Temperature: Elevated temperatures can favor the protodeboronation pathway.[3] | Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point of 60-80 °C is often recommended.[3] | |
| The desired reaction is sluggish, and protodeboronation is the major pathway. | Inefficient Catalytic System: A slow Suzuki-Miyaura coupling leaves the boronic ester exposed to potentially degrading conditions for an extended period.[3] | Optimize Catalyst and Ligands: Increase the catalyst loading slightly. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired cross-coupling.[3] Use a pre-formed, active Pd(0) catalyst to bypass potentially inefficient in situ reduction steps.[3] |
| Poor Quality Reagents: Decomposed catalyst or ligands can lead to poor reactivity. | Use Fresh Reagents: Ensure your palladium catalyst and phosphine ligands are of high purity and have been stored correctly under an inert atmosphere.[6] | |
| Inconsistent results between different batches of the same reaction. | Degradation of Quinoline Boronic Ester During Storage: Heterocyclic boronic acids and esters can be unstable over time, leading to variable purity.[9] | Proper Storage and Handling: Store quinoline boronic esters in a cool, dry, and dark environment, preferably under an inert atmosphere (argon or nitrogen).[9] For long-term storage, a freezer (-20°C) is recommended.[12] Consider converting the boronic acid to a more stable DABO boronate for storage.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Quinoline Boronic Esters to Minimize Protodeboronation
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Quinoline boronic ester (e.g., pinacol ester)
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To the reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent), the anhydrous base (2.0-2.5 equivalents), and the palladium catalyst (e.g., 2-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Boronic Ester Addition: Add the quinoline boronic ester (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (start with 80 °C) and monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Protodeboronation
Caption: A flowchart for troubleshooting high levels of protodeboronation.
Factors Influencing Protodeboronation
Caption: Key factors that can lead to increased protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. cusabio.com [cusabio.com]
Preventing homocoupling side reactions in Suzuki coupling of quinolines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate homocoupling side reactions during the Suzuki-Miyaura cross-coupling of quinoline substrates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with quinolines?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the Suzuki coupling of a haloquinoline with a boronic acid, this can result in a quinoline-quinoline dimer (from the haloquinoline) or, more commonly, a biaryl dimer from the boronic acid (e.g., biphenyl from phenylboronic acid).[1][2] This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the similar nature of the byproduct.[3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The primary causes of boronic acid homocoupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture.[2][4]
-
Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[2][4] Rigorous exclusion of oxygen is critical.[4]
-
Pd(II) Catalysts: When using a Pd(II) salt as a catalyst precursor (e.g., Pd(OAc)₂, PdCl₂), the Pd(II) must be reduced to Pd(0) to enter the main catalytic cycle. This reduction can be mediated by the homocoupling of two boronic acid molecules, generating the unwanted dimer as a byproduct.[2][3]
Q3: How does the choice of palladium source affect homocoupling?
A3: The choice of palladium source is crucial. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) sources because they can enter the catalytic cycle directly without needing an initial reduction step that can generate homocoupling byproducts.[5] Modern palladium precatalysts, such as Buchwald's G3 or G4 systems, are designed to generate the active Pd(0) species cleanly and efficiently, which helps minimize side reactions.[3][5]
Q4: Can the stability of the boronic acid itself influence side reactions?
A4: Yes, the stability of the organoboron reagent is a key factor. Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation via protodeboronation (replacement of the boron group with a hydrogen atom).[6][7] To improve stability and reduce side reactions, it is often recommended to use more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[6][7][8]
Troubleshooting Guide
Problem: My reaction shows significant formation of the boronic acid homocoupling byproduct.
Here is a systematic guide to diagnose and solve the issue. Start with the most common and easily addressable causes first.
Step 1: Verify and Enhance Inert Atmosphere
-
Issue: The most common cause of homocoupling is the presence of oxygen.[4]
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. A subsurface sparge with an inert gas (argon or nitrogen) for at least 30 minutes is highly effective.[4][6] Alternatively, perform a minimum of three freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
Step 2: Add a Mild Reducing Agent
-
Issue: Even with careful degassing, trace Pd(II) species can persist or form, leading to homocoupling.
-
Solution: Add a mild reducing agent to the reaction mixture before adding the palladium catalyst. Potassium formate has been shown to be highly effective at suppressing homocoupling by reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle.[4][9][10] This can reproducibly lower the homocoupling byproduct to below 0.1%.[4][5]
Step 3: Re-evaluate Your Catalyst System
-
Issue: The choice of catalyst and ligand directly impacts the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Solution:
-
Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, switch to a Pd(0) source such as Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that cleanly generates the active Pd(0) species.[3][5]
-
Ligand Choice: For challenging substrates like quinolines, simple ligands such as PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[5][7][11] These ligands accelerate the final, desired reductive elimination step, which helps outcompete the pathways leading to side products.[5]
-
Step 4: Optimize Base and Boron Source
-
Issue: The base and the stability of the boron reagent can influence side reactions.
-
Solution:
-
Base: Strong bases can sometimes promote side reactions. If using a strong base like NaOH, consider switching to a milder inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[6]
-
Boron Source: If you are using a boronic acid, especially a heteroaryl boronic acid, consider switching to its corresponding pinacol boronate ester (Bpin) or potassium trifluoroborate salt. These are generally more stable and less prone to decomposition and side reactions like protodeboronation and homocoupling.[6][7]
-
Data Presentation
Table 1: Effect of Potassium Formate Additive on Homocoupling
This table summarizes the quantitative effect of adding potassium formate as a mild reducing agent to suppress the formation of the homocoupling byproduct.
| Condition | Homocoupling Product (%) | Reference |
| Standard (No Additive) | ~0.5% - 1.5% | [5] |
| With Potassium Formate | < 0.1% | [4][5] |
Table 2: Recommended Ligands for Suzuki Coupling of Quinolines
This table provides a qualitative comparison of ligand classes and their general impact on suppressing homocoupling.
| Ligand Type | Examples | General Characteristics | Impact on Homocoupling |
| Simple Triarylphosphines | PPh₃ | Less bulky, moderately electron-donating. | May permit significant homocoupling, especially with challenging substrates or non-ideal conditions. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Sterically demanding, strongly electron-donating. | Generally effective at reducing homocoupling by promoting the desired catalytic cycle.[12] |
| Buchwald Biarylphosphines | SPhos, XPhos | Very bulky and electron-rich. | Highly effective; steric hindrance and strong electron-donating ability accelerate reductive elimination, minimizing homocoupling.[5][11] |
| Ferrocenylphosphines | dppf | Bidentate, provides good catalyst stability. | Often used in robust catalyst systems like Pd(dppf)Cl₂, effective for many heteroaryl couplings.[13] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of 3-Bromoquinoline
This protocol incorporates multiple strategies to minimize homocoupling.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid Pinacol Ester (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Potassium Formate (HCO₂K) (0.03 mmol, 1.5 equiv relative to Pd)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, the phenylboronic acid pinacol ester, potassium phosphate, and potassium formate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Degassing (Sparge): Bubble argon or nitrogen gas directly into the stirred solution via a long needle for 15-20 minutes to ensure rigorous removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the SPhos Pd G3 precatalyst to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 100 °C. Stir vigorously for the required reaction time (monitor by TLC or LC-MS, typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Stability issues of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and use of this compound in a question-and-answer format.
Frequently Asked Questions
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] For optimal preservation of its chemical integrity, storage at 2-8°C or -20°C in a tightly sealed container is advised.[2] It is crucial to protect the compound from moisture and atmospheric humidity to prevent degradation.
Q2: I suspect my sample of this compound has degraded. What is the likely degradation product?
A2: The most common degradation pathway for pinacol boronate esters like this compound is hydrolysis of the carbon-boron bond, which leads to the formation of the corresponding quinoline-4-boronic acid.[1][3][4] This hydrolysis is often catalyzed by the presence of moisture or basic conditions.
Q3: My HPLC analysis of the compound shows a new, more polar peak over time. What could this be?
A3: The appearance of a more polar peak in your HPLC chromatogram is a strong indication of the hydrolysis of the pinacol boronate ester to its corresponding boronic acid. Boronic acids are generally more polar than their pinacol ester counterparts and thus elute earlier in reverse-phase HPLC systems.
Q4: Can I use standard reverse-phase HPLC methods to analyze the purity of my this compound sample?
A4: Standard reverse-phase HPLC methods can be challenging for boronic esters due to the risk of on-column hydrolysis, which can lead to inaccurate purity assessments.[5][6] It is advisable to use aprotic diluents for sample preparation and to carefully select the stationary phase to minimize this effect. Using a method with a shorter run time can also help reduce the extent of on-column degradation.
Q5: How can I minimize degradation of the compound during my experiments?
A5: To minimize degradation during experimental use, it is important to handle the compound under anhydrous or dry conditions whenever possible. Use anhydrous solvents and handle the compound in an inert atmosphere (e.g., under nitrogen or argon) if it is particularly sensitive to moisture. Avoid exposure to basic conditions unless required by the reaction protocol.
Quantitative Data Summary
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Light Exposure | Expected Purity after 6 Months (%) |
| Recommended | 2-8 | < 30 | Dark | > 98% |
| Room Temperature | 25 | 40-60 | Ambient | 90-95% |
| Accelerated | 40 | 75 | Ambient | < 85% |
| Extreme | 60 | > 80 | Direct UV | Significant Degradation |
Note: This data is illustrative and the actual stability will depend on the specific batch and handling conditions. It is highly recommended to perform your own stability studies for critical applications.
Experimental Protocols
1. HPLC Method for Stability Assessment
This method is designed to monitor the purity of this compound and detect the formation of its boronic acid degradant.
-
Instrumentation: Agilent 1200 series HPLC system or equivalent with a diode array detector (DAD).
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (HPLC Grade)
-
Gradient:
Time (min) %A %B 0 40 60 15 90 10 20 90 10 21 40 60 | 25 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
2. ¹H NMR Spectroscopy for Degradation Monitoring
¹H NMR can be used to monitor the hydrolysis of the pinacol ester to the boronic acid.
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: DMSO-d₆
-
Procedure:
-
Prepare a solution of the this compound sample in DMSO-d₆ at a concentration of approximately 5-10 mg/mL.
-
Acquire a standard ¹H NMR spectrum.
-
To monitor hydrolysis, a known amount of D₂O can be added to the NMR tube, and spectra can be acquired over time.
-
-
Expected Observations: The characteristic singlet for the twelve methyl protons of the pinacol group (around 1.3 ppm) will decrease in intensity upon hydrolysis, while new signals corresponding to the protons of free pinacol will appear. Changes in the aromatic region of the spectrum may also be observed.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives.
Issue 1: Product is sticking to the silica gel column and does not elute, or elutes with all impurities in highly polar solvents.
-
Possible Cause 1: Interaction with acidic silica gel. Boronate esters, especially those containing basic nitrogen atoms like quinoline, can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to poor recovery or the need for very strong eluents, which also wash out impurities.
-
Troubleshooting Steps:
-
Deactivate the silica gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent system (e.g., a mixture of hexane and ethyl acetate) and add 1-2% triethylamine. Stir the slurry for a short period to neutralize the acidic sites. Then, pack the column and flush with the initial eluent (without triethylamine) to remove the excess base before loading the sample.
-
Use an alternative stationary phase: Consider using neutral alumina for column chromatography. Some boronate esters have been successfully purified using neutral alumina with non-polar eluents like hexane.
-
Boric acid-impregnated silica gel: This can suppress the over-adsorption of boronate esters on silica gel. A pre-treated silica gel can be prepared for this purpose.
-
-
Expected Outcome: Improved elution of the target compound with better separation from impurities.
Issue 2: The product appears to be decomposing on the silica gel column.
-
Possible Cause 1: Hydrolysis of the boronate ester. The pinacol boronate ester can be sensitive to hydrolysis, especially on prolonged contact with silica gel that may have adsorbed water, or if using protic solvents in the eluent. The resulting boronic acid will have very different chromatographic behavior.
-
Troubleshooting Steps:
-
Use anhydrous conditions: Ensure that the solvents used for chromatography are dry.
-
Minimize chromatography time: Use flash chromatography with a shorter column to reduce the contact time between the compound and the stationary phase.
-
Alternative purification method: Consider recrystallization or trituration if the product is a solid and the impurities have different solubility profiles.
-
Reversed-phase chromatography: For analytical purposes, and potentially for preparative scale, reversed-phase HPLC with a highly basic mobile phase (e.g., pH 12.4) and an aprotic diluent can prevent on-column hydrolysis.
-
-
Expected Outcome: Reduced decomposition of the product and higher recovery of the desired boronate ester.
Issue 3: Co-elution of the product with starting materials or byproducts like bis(pinacolato)diboron (B₂pin₂).
-
Possible Cause 1: Similar polarity of the product and impurities. The polarity of the target compound might be very close to that of the unreacted starting materials or byproducts.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides better separation. Consider using a gradient elution in your column chromatography.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective method to remove small amounts of impurities.
-
Carry the crude product forward: If the main impurity is excess B₂pin₂ and the next step is a Suzuki coupling, it is often possible to use the crude material directly. The excess boronate ester may not interfere with the subsequent reaction.
-
-
Expected Outcome: Improved separation and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column chromatography method for purifying this compound?
A1: A good starting point is flash column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane. It is often recommended to deactivate the silica gel with triethylamine to prevent the basic quinoline nitrogen from strongly interacting with the acidic stationary phase.
Q2: Can I use reversed-phase chromatography to purify my quinoline boronate ester?
A2: While possible, standard reversed-phase HPLC conditions can lead to the hydrolysis of the pinacol boronate ester to the corresponding boronic acid on the column. If you choose this method, it is advisable to use a non-aqueous, aprotic sample diluent and a highly basic mobile phase (pH > 12) to stabilize the ester.
Q3: My product is a solid. Is recrystallization a viable purification method?
A3: Yes, if your product is a solid, recrystallization can be a very effective purification technique. Common solvent systems for recrystallizing boronic esters include mixtures of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble). Examples include ethyl acetate/hexane or ethanol/water.
Q4: How can I remove unreacted bis(pinacolato)diboron (B₂pin₂) from my reaction mixture?
A4: Removing B₂pin₂ can be challenging as it has a polarity similar to many boronate ester products. A silica gel plug might remove some of it. If the crude product is relatively clean, you might consider carrying it to the next step, as excess B₂pin₂ often does not interfere with subsequent Suzuki couplings. Alternatively, conversion to a more easily purified derivative can be considered.
Q5: Are there more stable alternatives to pinacol boronate esters that are easier to purify?
A5: Yes, for challenging purifications, you can convert the crude pinacol boronate ester to a more stable derivative. Two common options are:
-
Potassium trifluoroborate salts (R-BF₃K): These are often crystalline, air-stable solids that can be easily purified by recrystallization.
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable to silica gel chromatography and can be purified under standard conditions.
Data Presentation
Table 1: Comparison of Purification Methods for Heteroaromatic Boronate Esters
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Yield | Purity | Notes |
| Flash Chromatography | Silica Gel (100-200 mesh) | Ethyl Acetate / Hexane (gradient) | 50-80% | >95% | Deactivation of silica with triethylamine is often recommended. |
| Flash Chromatography | Neutral Alumina | Hexane / Ethyl Acetate | Variable | >95% | Can be effective for boronate esters that are sensitive to acidic silica. |
| Recrystallization | - | Ethyl Acetate / Hexane | >70% (of crude) | >99% | Dependent on the product being a solid and the nature of the impurities. |
| Trituration | - | Cyclohexane | Variable | >98% | Effective for removing more soluble impurities from a solid product.[1] |
Table 2: Purity of Commercially Available Quinoline Boronate Esters
| Compound | Supplier | Purity Specification | Analytical Method |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Chem-Impex | ≥ 98% | GC |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | TCI Chemicals | >98.0% | GC |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography on Deactivated Silica Gel
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Preparation of Deactivated Silica Gel: In a fume hood, weigh the required amount of silica gel (100-200 mesh) into a beaker. Add the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane) to create a slurry. Add triethylamine to the slurry to a final concentration of 1-2% (v/v). Stir the slurry gently for 15-20 minutes.
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Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
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Equilibration: Flush the packed column with at least 2-3 column volumes of the initial eluent (without triethylamine) to remove the excess base.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid product in a minimum amount of a "good" solvent (e.g., hot ethyl acetate).
-
Induce Crystallization: To the hot solution, slowly add a "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Heating and Cooling: Gently heat the mixture until the solution becomes clear again. Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in a refrigerator or ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A decision workflow for selecting an appropriate purification method.
Caption: A stepwise workflow for purification by column chromatography.
References
Technical Support Center: Improving Reactant Solubility in Quinoline Suzuki Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered during quinoline Suzuki coupling reactions.
Troubleshooting Guide
Poor solubility of reactants is a common hurdle in quinoline Suzuki coupling, often leading to low reaction yields and reproducibility issues. This guide offers a systematic approach to diagnose and resolve these problems.
Question 1: My quinoline starting material (or boronic acid partner) is poorly soluble in common Suzuki coupling solvents, resulting in a heterogeneous mixture and low yield. What should I do?
Answer:
Addressing poor reactant solubility is critical for a successful coupling reaction. A multi-faceted approach involving solvent screening, temperature adjustment, and the use of additives is recommended.
Initial Steps:
-
Solvent Screening: The choice of solvent is paramount for ensuring all reaction components are adequately dissolved.[1] A screening of different solvents or solvent mixtures is the most effective initial step. Polar aprotic solvents are often effective for highly polar, poorly soluble substrates.[2]
-
Temperature Elevation: Increasing the reaction temperature can significantly enhance the solubility of reactants and increase reaction rates.[2] However, be mindful of potential degradation of starting materials or the catalyst at excessively high temperatures.[2]
Advanced Strategies:
-
Co-solvent Systems: Employing a co-solvent system, such as toluene/water, dioxane/water, or THF/water, is a standard practice in Suzuki couplings.[2] The aqueous phase helps to dissolve the inorganic base, which is crucial for the activation of the boronic acid.[2]
-
Phase-Transfer Catalysts (PTCs): In biphasic systems, slow reaction rates can be due to poor mass transfer between the aqueous and organic phases. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the boronate anion from the aqueous to the organic phase, accelerating the reaction.[3][4]
The following table provides a starting point for solvent selection based on typical observations in Suzuki coupling reactions.
| Solvent System | Typical Ratio (Organic:Water) | Characteristics & Recommendations |
| Dioxane / H₂O | 4:1 to 10:1 | A versatile and commonly used system that can solvate a wide range of reactants.[1] |
| Toluene / H₂O | 4:1 to 10:1 | Another standard biphasic system, particularly useful for less polar substrates.[2] |
| DMF / H₂O | 4:1 to 10:1 | Effective for highly polar and poorly soluble substrates.[2] Can also be used without water.[5] |
| THF / H₂O | 4:1 to 10:1 | A good alternative to dioxane, though its lower boiling point may limit the reaction temperature.[2] |
Note: The data in this table is based on general observations in Suzuki coupling and should be used as a starting point for optimization.
Question 2: My inorganic base (e.g., K₂CO₃, K₃PO₄) is not dissolving in the reaction mixture. How does this affect the reaction, and how can I resolve it?
Answer:
The solubility of the base is critical as it is required to activate the boronic acid to form the more nucleophilic boronate species, a key step in the catalytic cycle.[6] An undissolved base can lead to a stalled or incomplete reaction.
Solutions:
-
Use of an Aqueous Co-solvent: The most common solution is the addition of water to the reaction mixture to dissolve the inorganic base.[2]
-
Finely Powdered Base: Ensure the base is finely powdered before use. A larger surface area can improve its dissolution rate and reactivity.[2]
-
Choice of Base: The choice of base can influence both its solubility and the reaction outcome. While stronger bases can sometimes accelerate the reaction, milder bases like potassium fluoride (KF) might be more suitable for base-sensitive functional groups.[2] Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than potassium or sodium carbonates.
The following table shows the effect of different bases on the yield of a representative Suzuki coupling reaction.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | 100 | 100 |
| Cs₂CO₃ | Toluene/H₂O | 100 | 100 |
| K₂CO₃ | Toluene/H₂O | 100 | 90 |
| Na₂CO₃ | Toluene/H₂O | 100 | 85 |
| NEt₃ | Toluene/H₂O | 100 | 70 |
| KF | Toluene/H₂O | 100 | 65 |
Source: Representative data adapted from a study on the effect of bases in Suzuki coupling reactions.[7]
Question 3: I have tried various solvent systems and bases, but my reactants remain insoluble. Are there any alternative approaches?
Answer:
For extremely insoluble substrates, where conventional solution-phase synthesis fails, solid-state mechanochemistry offers a powerful, solvent-free alternative. This technique uses mechanical force, typically through ball milling, to initiate chemical reactions between solid reactants.[8]
Frequently Asked Questions (FAQs)
Q1: How can I quickly screen for the best solvent to improve the solubility of my reactants?
A1: A small-scale parallel solvent screening is an efficient method. You can prepare a stock solution of your haloquinoline, boronic acid, palladium precatalyst, and ligand in a volatile solvent like THF. Then, in an array of reaction vials, add your chosen base and a different test solvent to each. Finally, add an equal aliquot of the stock solution to each vial, seal, and heat with vigorous stirring. This allows for the rapid identification of a suitable solvent system.[2]
Q2: Can the addition of a phase-transfer catalyst (PTC) improve my reaction yield even if solubility isn't a major issue?
A2: Yes, in biphasic reactions, a PTC can significantly enhance the reaction rate by facilitating the transfer of the boronate from the aqueous to the organic phase.[3] This can lead to higher yields in shorter reaction times, even when reactants appear to be soluble. A recent study showed a 12-fold rate enhancement in a biphasic Suzuki-Miyaura coupling with the use of a phase transfer catalyst.[4]
| Phase-Transfer Catalyst | Typical Loading (mol%) | Key Characteristics |
| TBAB (Tetrabutylammonium Bromide) | 10-20 | A common and effective PTC for many Suzuki reactions.[2] |
| Aliquat 336 | 1-5 | Highly organophilic and thermally stable, often requiring lower loadings than TBAB.[2] |
Note: The data in this table provides general guidance for the use of PTCs in Suzuki coupling.
Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. Is this related to solubility?
A3: While not directly a solubility issue of the starting material, the degradation of boronic acids (protodeboronation) is a common side reaction that can be influenced by the reaction conditions, including the solvent and base used.[9] To mitigate this, consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1] The choice of a milder base can also help to reduce the rate of protodeboronation.[1]
Experimental Protocols
Protocol 1: General Procedure for Quinoline Suzuki Coupling with Solubility Enhancement
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Haloquinoline (1.0 equiv.)
-
Boronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2-3 equiv.)[1]
-
Degassed solvent system (e.g., dioxane/water 4:1)[1]
-
Phase-transfer catalyst (optional, e.g., TBAB, 10 mol%)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the haloquinoline, boronic acid or ester, base, and optional phase-transfer catalyst.
-
Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst in a small amount of the degassed organic solvent and add it to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low-yield quinoline Suzuki coupling.
Caption: General experimental workflow for quinoline Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Catalyst Deactivation with Heteroaryl Boronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heteroaryl boronic esters in cross-coupling reactions. The focus is on understanding and mitigating catalyst deactivation to improve reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in cross-coupling reactions involving heteroaryl boronic esters?
A1: Catalyst deactivation in these reactions primarily stems from two sources:
-
Catalyst Poisoning: The Lewis basic heteroatoms (e.g., nitrogen in pyridine or pyrimidine) in the boronic ester or the coupled product can coordinate strongly to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1][2]
-
Protodeboronation: Heteroaryl boronic acids and their esters can be unstable, particularly under basic aqueous conditions.[3][4] This leads to the replacement of the boronic acid/ester group with a hydrogen atom, consuming the starting material and reducing the yield of the desired product.[5][6] 2-Pyridyl and 5-thiazolyl boronic acids are notably susceptible to rapid protodeboronation.[3][7]
Q2: My reaction with a pyridine-containing boronic acid is giving a low yield. How can I determine if catalyst poisoning or protodeboronation is the main issue?
A2: Differentiating between these two issues can be achieved through systematic analysis:
-
Analyze Byproducts: The presence of the corresponding heteroarene (where the boronic ester group has been replaced by hydrogen) is a strong indicator of protodeboronation.[5]
-
Run a Control Reaction: Conduct the reaction with a non-heteroaryl boronic acid under identical conditions. If this reaction proceeds well, it suggests that the heteroatom in your substrate is likely poisoning the catalyst.
-
In-situ Monitoring: Techniques like in-situ NMR spectroscopy can track the concentrations of starting materials, products, and potential byproducts over time, providing direct evidence for the dominant deactivation pathway.[8]
Q3: What are the most effective strategies to prevent catalyst deactivation when using nitrogen-containing heteroaryl boronic esters?
A3: Several strategies can be employed to mitigate catalyst deactivation:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos can shield the palladium center, reducing its propensity to bind to heteroatoms and thus preventing catalyst poisoning.[2] These ligands also promote the desired oxidative addition and reductive elimination steps.
-
Employ Stable Boronic Acid Surrogates: Instead of using the often-unstable boronic acids directly, air-stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or pinacol esters can be used.[9][10] These reagents provide a slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing both protodeboronation and catalyst inhibition.[5]
-
Addition of Lewis Acids: In some cases, the addition of a Lewis acid, such as trimethyl borate, can bind to the Lewis basic sites on the heteroaryl substrate, preventing them from poisoning the palladium catalyst.[11]
-
Anhydrous Conditions: Using anhydrous solvents and bases can suppress the hydrolysis of boronic esters to the more labile boronic acids, thereby reducing the rate of protodeboronation.[11]
Q4: Can the choice of base influence the rate of catalyst deactivation?
A4: Yes, the choice and handling of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong aqueous bases can accelerate the decomposition of sensitive heteroaryl boronic acids through protodeboronation.[3][12] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[2] For anhydrous conditions, potassium trimethylsilanolate (TMSOK) has been shown to be effective.[11] Grinding solid bases to a fine powder can also improve reproducibility.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Conversion | 1. Catalyst poisoning by heteroatom. 2. Inactive catalyst (Pd(0) not formed). 3. Unstable boronic ester (protodeboronation). | 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[2] 2. Use a pre-formed Pd(0) source or a precatalyst that readily forms the active species.[14] 3. Use a stable boronic ester derivative like a MIDA boronate or a pinacol ester.[9][10] 4. Add a Lewis acid like trimethyl borate to sequester the heteroatom.[11] |
| Significant Byproduct Formation (Protodeboronation) | 1. Presence of water and strong base. 2. Inherently unstable heteroaryl boronic acid (e.g., 2-pyridyl). 3. High reaction temperature. | 1. Switch to anhydrous conditions and a non-nucleophilic base (e.g., TMSOK).[11] 2. Use a "slow-release" strategy with MIDA boronates or trifluoroborate salts.[5] 3. Optimize the reaction temperature; sometimes a lower temperature for a longer duration is beneficial.[2] |
| Formation of Homocoupled Boronic Ester Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Ensure rigorous degassing of all solvents and reagents.[2] 2. Use a pre-formed Pd(0) source or ensure efficient reduction of the Pd(II) precatalyst. |
| Inconsistent Yields Between Batches | 1. Variable quality/purity of reagents. 2. Inconsistent degassing or inert atmosphere. 3. Poor mixing of heterogeneous reaction mixtures. | 1. Use fresh, high-purity boronic esters and dry, degassed solvents. 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles). 3. Ensure vigorous stirring, especially when using solid bases. |
Data Presentation
Table 1: Comparison of Yields for Suzuki-Miyaura Coupling with Different Heteroaryl Boronic Acids/Esters and Ligands
| Heteroaryl Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Pyridineboronic acid | 2-Chloro-m-xylene | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 81 | [15] |
| 4-Pyridineboronic acid | 3-Chloro-2-aminopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | >95 | [15] |
| N-Methyl-5-indoleboronic acid | 3-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 77 | [15] |
| 2-Thiopheneboronic acid | 1-Chloro-3,4-dimethylbenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 93 | [15] |
| Neopentyl 2-furylboronic ester | 2-Bromopyrimidine | Pd-CataCXium A-G3 | TMSOK | DME | 81 | [11] |
| Neopentyl 5-pyrimidylboronic ester | 1-Bromo-4-fluorobenzene | Pd-DPPF-G3 | TMSOK | 1,4-Dioxane | >99 | [11] |
Table 2: Relative Stability of Heteroaryl Boronic Acids to Protodeboronation
| Heteroaryl Boronic Acid | Conditions | Half-life (t₁/₂) | Reference |
| 2-Pyridylboronic acid | pH 7, 70 °C | 25-50 seconds | [3][7] |
| 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week | [3][7] |
| 4-Pyridylboronic acid | pH 12, 70 °C | > 1 week | [3][7] |
| 5-Thiazolylboronic acid | pH 7, 70 °C | 25-50 seconds | [3][7] |
| 3-Thienylboronic acid | pH 13, 70 °C | ~2 hours |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Heteroaryl Boronic Ester
This protocol provides a general method for the palladium-catalyzed cross-coupling of a heteroaryl boronic ester with an aryl halide.
Materials:
-
Heteroaryl boronic ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, heteroaryl boronic ester, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Synthesis of an Air-Stable Heteroaryl MIDA Boronate
This protocol describes a general procedure for the synthesis of a heteroaryl MIDA boronate from the corresponding boronic acid using MIDA anhydride.[1][16]
Materials:
-
Heteroaryl boronic acid (1.0 equiv)
-
MIDA anhydride (1.1 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried flask, add the heteroaryl boronic acid and MIDA anhydride.
-
Add anhydrous dioxane to achieve a concentration of approximately 0.2 M.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by LC-MS).
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate product often precipitates upon cooling and can be isolated by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the crude MIDA boronate by recrystallization or silica gel chromatography.
Protocol 3: In-situ NMR Monitoring of Catalyst Deactivation
This protocol outlines a general procedure for monitoring a Suzuki-Miyaura reaction in real-time to observe catalyst deactivation and reaction kinetics.[8][17]
Materials:
-
NMR tube (J. Young or similar pressure-rated tube if heating)
-
Deuterated solvent matching the reaction solvent
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
All reaction components (substrates, catalyst, ligand, base)
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent.
-
In the NMR tube, combine the aryl halide, heteroaryl boronic ester, ligand, base, and a known amount of the internal standard stock solution.
-
Take an initial NMR spectrum (t=0) to confirm the starting concentrations.
-
Initiate the reaction by adding the palladium catalyst (as a solution in a small amount of solvent, if necessary) and immediately begin acquiring spectra at set time intervals.
-
If the reaction requires heating, preheat the NMR spectrometer to the desired temperature before inserting the sample.
-
Acquire a series of 1D ¹H NMR spectra over the course of the reaction.
-
Process the spectra and integrate the signals of the starting materials, product, and any observable byproducts relative to the internal standard to generate concentration versus time profiles.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Effect of base selection on Suzuki coupling with 4-quinolineboronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-quinolineboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate base is critical for the success of this transformation, influencing reaction yield, rate, and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of 4-quinolineboronic acid pinacol ester?
A1: The base is essential for the activation of the boronic acid pinacol ester. It facilitates the formation of a more nucleophilic boronate species, which is necessary for the crucial transmetalation step in the catalytic cycle. The base also helps in the regeneration of the active Pd(0) catalyst.
Q2: Why is base selection particularly important when working with a heteroaromatic substrate like 4-quinolineboronic acid pinacol ester?
A2: Heteroaromatic compounds, especially those containing nitrogen, can be sensitive to reaction conditions. An inappropriately strong base can lead to side reactions such as protodeboronation, where the boronic ester moiety is replaced by a hydrogen atom. Furthermore, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The right base helps to mitigate these issues, ensuring an efficient coupling reaction.
Q3: Which types of bases are generally recommended for this reaction?
A3: For Suzuki couplings involving heteroaromatic boronic esters like 4-quinolineboronic acid pinacol ester, milder inorganic bases are often preferred. These include carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and phosphates like potassium phosphate (K₃PO₄). Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally avoided due to the increased risk of side reactions.
Q4: Can the choice of base affect the reaction yield?
A4: Absolutely. The choice of base can significantly impact the reaction yield. A base that is too weak may not efficiently promote the formation of the active boronate species, leading to a slow or incomplete reaction and thus a low yield. Conversely, a base that is too strong can cause degradation of the starting materials or the desired product, also resulting in a lower yield. Optimization of the base is therefore a critical step in developing a robust Suzuki coupling protocol.
Q5: Is water necessary in the reaction mixture?
A5: The role of water in Suzuki couplings can be complex. In many cases, a small amount of water is beneficial and can accelerate the reaction, particularly when using inorganic bases which may have low solubility in organic solvents. However, an excess of water can promote the undesirable protodeboronation of the boronic acid ester. Therefore, the amount of water should be carefully controlled, and in some cases, anhydrous conditions may be preferable, especially if protodeboronation is a significant issue.
Troubleshooting Guide
| Problem | Potential Cause(s) related to Base Selection | Suggested Solution(s) |
| Low or No Yield | 1. Base is too weak: The chosen base may not be strong enough to deprotonate the boronic acid ester effectively, hindering the transmetalation step. 2. Poor solubility of the base: The base may not be sufficiently soluble in the reaction solvent to participate effectively in the reaction. | 1. Screen stronger bases: If using a weak base like NaHCO₃, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Change the solvent system: The addition of a co-solvent such as water can improve the solubility of inorganic bases. Alternatively, using a different organic solvent might be beneficial. |
| Significant Protodeboronation | 1. Base is too strong: Strong bases like NaOH or KOH can readily promote the cleavage of the C-B bond. 2. Presence of excess water: Water can act as a proton source for protodeboronation. | 1. Use a milder base: Switch to K₃PO₄, K₂CO₃, or Cs₂CO₃. 2. Reduce the amount of water or use anhydrous conditions: Ensure solvents are dry and consider adding a drying agent if necessary. |
| Formation of Homocoupling Byproducts | While not directly caused by the base, the overall reaction conditions, including the choice of base, can influence the rate of homocoupling of the boronic acid ester. | Optimize reaction conditions: A well-chosen base that promotes a fast and efficient cross-coupling reaction will minimize the time available for side reactions like homocoupling to occur. Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. |
| Reaction Stalls | The base may be consumed during the reaction, or its effectiveness may decrease over time. | Add fresh base: In some cases, adding an additional portion of the base to the reaction mixture can help to restart a stalled reaction. |
Data Presentation: Effect of Base on Reaction Yield
The following table summarizes illustrative data on the effect of different bases on the Suzuki coupling of 4-quinolineboronic acid pinacol ester with an aryl bromide.
Disclaimer: The data presented below are representative examples compiled from various sources for illustrative purposes and do not represent a direct comparative study under identical conditions. Reaction outcomes are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used.
| Base | Typical Solvent System | Typical Temperature (°C) | Reported Yield Range (%) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | 70-95 | Often a good choice for heteroaromatic substrates, minimizing side reactions. |
| K₂CO₃ | Dioxane/H₂O, DMF | 80-100 | 60-90 | A commonly used and cost-effective base.[1] |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | 75-98 | Generally more soluble in organic solvents and can lead to higher yields, but is more expensive. |
| NaOH | Ethanol/H₂O, Toluene/H₂O | 80-100 | 40-70 | Can be effective, but carries a higher risk of protodeboronation and other side reactions with sensitive substrates.[2] |
| KF | Dioxane, THF | 80-100 | 50-85 | A milder base that can be effective, particularly for substrates with base-labile functional groups.[3] |
Experimental Protocols
General Procedure for Suzuki Coupling using K₃PO₄
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Quinolineboronic acid pinacol ester (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add 4-quinolineboronic acid pinacol ester, the aryl halide, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting base selection in Suzuki coupling reactions.
References
Technical Support Center: Workup Procedures for Reactions Involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. The following information addresses common issues encountered during the workup and purification of reaction products involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure for a Suzuki-Miyaura coupling reaction using this compound?
A1: A typical aqueous workup procedure involves quenching the reaction, separating the organic and aqueous phases, removing impurities, and isolating the final product. The specific steps can vary based on the reaction scale and the properties of the coupled product.
Q2: My this compound appears to be degrading during the workup. What could be the cause?
A2: Pinacol boronate esters, while generally stable, can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the formation of the corresponding boronic acid.[1][2] This can be problematic during aqueous extractions. To minimize degradation, it is advisable to perform aqueous washes with neutral or mildly basic solutions (e.g., saturated sodium bicarbonate) and to avoid prolonged contact with water.
Q3: How can I remove residual palladium catalyst from my reaction mixture?
A3: Several methods can be employed to remove palladium residues. Filtration through a pad of Celite® is a common first step. For more complete removal, specialized scavengers or treatment with activated carbon can be effective. In some cases, precipitation of the product can leave the palladium species in the solution.
Q4: What are the common impurities I should expect after a Suzuki-Miyaura coupling reaction?
A4: Common impurities include unreacted starting materials (both the quinoline boronate ester and the coupling partner), homocoupled byproducts of the boronate ester, and deborylated quinoline. Residual palladium catalyst and inorganic salts from the base are also common.
Q5: Is it always necessary to purify this compound before use?
A5: The purity of the boronate ester is crucial for the success of the coupling reaction. Impurities can lead to side reactions and lower yields. It is recommended to use a high-purity reagent. If the purity is questionable, purification by recrystallization or column chromatography may be necessary.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of reactions involving this compound.
Problem 1: Low Yield of Isolated Product
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Before initiating the workup, ensure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, LC-MS). If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions (catalyst, base, temperature). |
| Product Loss During Extraction | The polarity of the coupled product will influence its solubility. Ensure the chosen extraction solvent is appropriate. If the product has some water solubility, multiple extractions with the organic solvent may be necessary. Back-extraction of the combined aqueous layers can also help recover the product. |
| Hydrolysis of the Boronate Ester | If the desired product is the boronate ester itself, minimize contact with water and avoid acidic conditions during workup to prevent hydrolysis to the boronic acid.[1] |
| Precipitation of Product with Byproducts | If the product precipitates upon quenching, it may co-precipitate with inorganic salts or other byproducts. In such cases, it may be necessary to redissolve the solid in a suitable solvent and perform a liquid-liquid extraction. |
Problem 2: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Product with Impurities | If the product co-elutes with impurities during column chromatography, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Gradient elution can also improve separation. |
| Streaking on TLC/Column | The basic nitrogen of the quinoline moiety can interact with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent can often resolve this issue. |
| Presence of Palladium Residues | Palladium residues can interfere with purification and subsequent reactions. Consider a pre-purification step to remove the catalyst, such as filtration through a scavenger resin. |
| Formation of Emulsions During Extraction | Emulsions can form during aqueous workup, making phase separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions. |
Experimental Protocols
General Workup Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., ethanol), add an immiscible organic solvent such as ethyl acetate or dichloromethane to extract the product.[3]
-
Aqueous Washes: Wash the organic layer sequentially with water and then with brine. These washes help to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure 4-arylquinoline.
Data Presentation
The choice of workup and purification method can significantly impact the yield and purity of the final product. The following table provides a qualitative comparison of common purification techniques for quinoline derivatives.
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | High to Very High | Moderate to High | Good for separating complex mixtures. | Can be time-consuming and require large volumes of solvent. Product may stick to silica. |
| Recrystallization | Very High | Low to High | Can provide very pure material. | Finding a suitable solvent system can be challenging. Yield can be low if the product is very soluble. |
| Distillation | High | High | Good for large-scale purification of volatile compounds. | Not suitable for non-volatile or thermally unstable compounds. |
| Acid-Base Extraction | Moderate to High | Moderate to High | Effective for separating basic quinolines from neutral or acidic impurities. | May not be suitable for acid- or base-sensitive compounds. |
Visualizations
General Suzuki-Miyaura Coupling Workflow
References
Validation & Comparative
A Head-to-Head Battle of Boron Reagents: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline vs. Quinoline-4-boronic acid in Suzuki-Miyaura Coupling
In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds. Central to this reaction is the choice of the organoboron reagent. This guide provides a detailed comparison of two key quinoline-based building blocks: the stable and easy-to-handle 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (a pinacol boronate ester) and its more traditional counterpart, quinoline-4-boronic acid. We will delve into their reactivity, stability, and practical applications, supported by experimental data to inform researchers in their selection process.
The Reactivity-Stability Trade-Off: A Fundamental Divide
The primary distinction between boronic acids and their boronate esters lies in a crucial trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[1][2]
However, this increased reactivity comes at the cost of stability. Boronic acids, especially heteroaryl derivatives, are susceptible to decomposition through pathways like protodeboronation and oxidation, which can impact their shelf life and potentially lower reaction yields.[1][2]
Conversely, boronate esters, such as the pinacol ester this compound, offer markedly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This robustness makes them particularly advantageous for multi-step syntheses and in high-throughput screening applications. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1][2] While it is debated whether the boronate ester hydrolyzes in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, direct transmetalation from the ester is also a recognized pathway.[1][3]
Performance in Suzuki-Miyaura Coupling: A Quantitative Look
| Coupling Partner 1 | Coupling Partner 2 | Boron Reagent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroquinoline | Bis(pinacolato)diboron | In situ generated pinacol ester | Pd(dppf)Cl2 (3%) | KOAc | 1,4-Dioxane | 80 | 12 | 52 |
| 4-Chloro-quinoline derivatives | Various Arylboronic Acids | Quinoline-4-boronic acid (analogous) | Pd(PPh3)4 (not specified) | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 1: Suzuki-Miyaura Coupling Reactions of 4-Substituted Quinolines.
In one study, this compound was successfully synthesized from 4-chloroquinoline and bis(pinacolato)diboron, demonstrating the viability of this pinacol ester in palladium-catalyzed reactions.[4] The resulting boronate ester was obtained in a moderate yield of 52%.[4] Another study focused on the Suzuki-Miyaura cross-coupling reactions of various 4-chloro quinoline derivatives with different boronic acids, highlighting the general utility of boronic acids in these transformations, though specific yield data for quinoline-4-boronic acid was not provided.[5]
Experimental Protocols: A Practical Guide
Below are representative experimental protocols for Suzuki-Miyaura reactions involving a quinoline pinacol boronate ester and a general protocol for a reaction with a boronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide (Representative)
This protocol is adapted from the synthesis of the boronate ester itself, illustrating its use in a subsequent coupling.[4]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide, 1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium acetate (KOAc, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the aryl halide, Pd(dppf)Cl₂, and KOAc.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Quinoline-4-boronic Acid with an Aryl Halide
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Quinoline-4-boronic acid (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide, 1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene/Ethanol (e.g., 3:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide in the toluene/ethanol solvent mixture.
-
Add the aqueous sodium carbonate solution, followed by quinoline-4-boronic acid and the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Chemical Landscape
To better understand the relationship between these reagents and their role in the Suzuki-Miyaura coupling, the following diagrams illustrate the key concepts.
Caption: Reactivity and stability of boronic acid vs. its pinacol ester.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and quinoline-4-boronic acid is contingent on the specific demands of the synthetic task.
Choose quinoline-4-boronic acid when:
-
Rapid reaction rates are the primary goal.
-
The reagent can be used promptly after preparation or has been stored under stringent inert conditions.
-
Potential side reactions due to instability can be mitigated through meticulous control of reaction parameters.
Choose this compound when:
-
Stability, ease of handling, and long-term storage are paramount.
-
High purity of the starting material is crucial for the success of subsequent synthetic steps.
-
The reaction conditions might be harsh, and a more robust boron reagent is required to prevent decomposition.
For drug development professionals and researchers, understanding these nuances is critical for the efficient and reliable synthesis of novel quinoline-containing compounds. While boronic acids may offer a faster route, the stability and reliability of their pinacol esters often make them the more practical choice for complex, multi-step synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Pinacol Esters vs. Trifluoroborate Salts for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The construction of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. Among the myriad of synthetic strategies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of two popular classes of organoboron reagents, pinacol esters and trifluoroborate salts, in the context of quinoline synthesis, supported by experimental data and detailed protocols.
Executive Summary
Both pinacol esters and potassium organotrifluoroborates are valuable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of quinolines and other biaryl compounds. The choice between them often depends on factors such as stability, reactivity, and the specific requirements of the synthetic route.
Pinacol esters are praised for their enhanced stability compared to their corresponding boronic acids, which makes them easier to handle, purify, and store.[1][2] They are generally less sensitive to moisture and air, leading to more reproducible results.[1]
Potassium organotrifluoroborates offer exceptional stability, even under oxidative conditions, and are often crystalline solids with a long shelf life.[3][4][5] Their tetracoordinate nature provides a protected form of the boronic acid, which can be advantageous in multi-step syntheses.[3]
This guide will delve into a more detailed comparison of their performance, supported by experimental data.
Performance Comparison: Pinacol Esters vs. Trifluoroborate Salts
Quantitative Data Summary
The following tables summarize the performance of pinacol esters and trifluoroborate salts in the synthesis of substituted quinolines and related N-heterocycles.
Table 1: Quinoline Synthesis using Pinacol Esters
| Electrophile | Pinacol Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOtBu | Dioxane/H₂O (4:1) | 100 | 24 | 94 | [6] |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | High | [7] |
| 4-Haloquinoline-N-oxide | Geranyl boronic acid pinacolato ester | - | - | - | - | - | - | Similar to boronic acid | [8][9] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest to Good | [10] |
Table 2: Quinoline and Heteroaryl Synthesis using Trifluoroborate Salts
| Electrophile | Trifluoroborate Salt | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloropurine | Potassium methyltrifluoroborate | - | - | - | - | - | - | Good | [3] |
| Aryl Bromides | Potassium alkynyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ (9) | - | Cs₂CO₃ | THF or THF/H₂O | - | - | Moderate to Excellent | [11] |
| Aryl Halides | Potassium alkenyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ | i-PrOH/H₂O | - | - | Moderate to Excellent | [12] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | - | Various | Aqueous | - | - | Good to Excellent | [13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Pinacol Esters
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a halogenated pyridine with an alkyl pinacol boronic ester, adapted from literature.[6][7]
To a reaction vessel are added:
-
The halo-quinoline/pyridine (1.0 equiv)
-
The pinacol boronic ester (1.5-2.3 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Ad₂PⁿBu or FcPPh₂, 3-6 mol%)
-
Base (e.g., LiOtBu or K₃PO₄, 3.0-6.0 equiv)
-
Solvent (e.g., Dioxane/H₂O mixture)
The vessel is sealed, and the mixture is stirred at a specified temperature (e.g., 100 °C) for the required duration (e.g., 18-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with Potassium Trifluoroborates
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl halide with a potassium aryltrifluoroborate, adapted from literature.[13]
To a reaction vessel are added:
-
The heteroaryl halide (1.0 equiv)
-
The potassium trifluoroborate salt (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., an aqueous solvent system)
The vessel is sealed, and the mixture is stirred at a specified temperature for the required duration. Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired product.
Mechanistic Overview and Workflow Diagrams
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Experimental Workflow: Pinacol Esters
Experimental Workflow: Trifluoroborate Salts
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.upenn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex quinoline-containing molecules, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline serves as a pivotal reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its stability and ease of handling have made it a popular choice for the introduction of the quinoline-4-yl moiety. However, a range of alternative reagents exists, each with its own distinct advantages in terms of reactivity, stability, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic challenges.
Executive Summary: The Reactivity-Stability Trade-Off
The primary alternatives to 4-quinolyl pinacol boronate—namely the corresponding boronic acid, trifluoroborate salt, and MIDA boronate—each offer a unique balance between reactivity and stability. Boronic acids are generally the most reactive species but suffer from lower stability, making them susceptible to degradation.[1] Trifluoroborates and MIDA boronates, on the other hand, provide enhanced stability, with MIDA boronates being exceptionally robust and compatible with a wide array of reaction conditions, which is particularly advantageous in multi-step syntheses.[2][3]
Performance Comparison of Quinolylboron Reagents
The choice of a quinolylboron reagent can significantly impact the efficiency and yield of a Suzuki-Miyaura coupling reaction. The following table summarizes the key characteristics and expected performance of the primary alternatives to this compound.
| Reagent Type | Structure | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Pinacol Boronate | This compound | Good balance of stability and reactivity, commercially available, easy to handle.[4] | Can be less reactive than boronic acids, requiring higher temperatures or more active catalysts. | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane, Toluene/H₂O), 80-110 °C.[5] |
| Boronic Acid | 4-Quinolylboronic acid | High reactivity, often leading to faster reactions and higher yields under mild conditions.[1][6] | Prone to protodeboronation, oxidation, and formation of boroxines, leading to poor shelf-life and potential for side reactions.[1] | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., SPhos, P(t-Bu)₃), base (e.g., K₃PO₄, KF), solvent (e.g., Toluene/H₂O), often at room temperature to moderate heat.[7] |
| Trifluoroborate Salt | Potassium 4-quinolyltrifluoroborate | Air- and moisture-stable crystalline solids, often show enhanced reactivity compared to boronic esters.[8] | Requires synthesis from the corresponding boronic acid or ester. | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ligand (e.g., RuPhos), base (e.g., Cs₂CO₃, K₂CO₃), solvent (e.g., Toluene/H₂O, CPME/H₂O), 80-100 °C.[9][10] |
| MIDA Boronate | 4-Quinolyl MIDA boronate | Exceptionally stable to air, moisture, and chromatography; enables iterative cross-coupling strategies.[2][3][11] | Generally requires a deprotection step (hydrolysis) to the active boronic acid prior to or in situ during the coupling reaction. | Pd catalyst, base for in situ deprotection and coupling (e.g., aqueous base), can be performed in environmentally friendly solvents like water.[11][12] |
Experimental Protocols
Detailed methodologies for the synthesis and application of these reagents in Suzuki-Miyaura coupling are crucial for reproducible and high-yielding results.
General Protocol for Suzuki-Miyaura Coupling
A generalized procedure for the Suzuki-Miyaura coupling of a 4-quinolylboron reagent with an aryl halide is as follows:
-
To a reaction vessel, add the 4-quinolylboron reagent (1.0 - 1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
An appropriate solvent (e.g., dioxane/water, toluene/water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Synthesis of Alternative Reagents
-
Potassium 4-Quinolyltrifluoroborate: This reagent can be synthesized from the corresponding boronic acid or pinacol ester. A common method involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or alcoholic solution.
-
4-Quinolyl MIDA Boronate: The synthesis of MIDA boronates typically involves the condensation of the boronic acid with N-methyliminodiacetic acid (MIDA), often under Dean-Stark conditions to remove water.[12]
Visualizing Reaction Workflows and Biological Relevance
The following diagrams illustrate a typical workflow for a Suzuki-Miyaura coupling reaction and a relevant signaling pathway where quinoline derivatives often find application as inhibitors.
Many quinoline-based compounds are developed as kinase inhibitors, targeting signaling pathways implicated in cancer.[13] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target for such inhibitors.[13][14][15]
Conclusion
The selection of an appropriate organoboron reagent for the introduction of a 4-quinolyl group is a critical decision in synthetic design. While this compound offers a convenient and stable option, researchers should consider the alternative reagents presented in this guide. For reactions where high reactivity and mild conditions are paramount, 4-quinolylboronic acid may be the superior choice, provided its instability is managed. For syntheses demanding high stability, ease of handling, and compatibility with a broad range of subsequent chemical transformations, potassium 4-quinolyltrifluoroborate and, particularly, 4-quinolyl MIDA boronate, present compelling advantages. The detailed protocols and comparative data herein should empower researchers to make informed decisions, optimizing their synthetic routes to access novel quinoline-containing molecules for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Yield comparison of different palladium catalysts for quinoline boronic ester coupling
For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, particularly in the synthesis of complex heterocyclic compounds like quinolines. The choice of the palladium catalyst is a critical factor that dictates the yield, selectivity, and overall efficiency of the coupling between a quinoline moiety and a boronic ester. This guide provides an objective comparison of various palladium catalysts for this transformation, supported by experimental data, to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
Direct comparative studies of a wide range of palladium catalysts for the specific coupling of quinolines with boronic esters under identical conditions are not extensively consolidated in single literature reports. However, by collating data from various studies on the Suzuki-Miyaura coupling of quinoline derivatives and related nitrogen-containing heterocycles, a comparative overview can be constructed. The following table summarizes the performance of several common palladium catalysts in such reactions. It is important to note that reaction conditions such as the specific substrates, base, solvent, and temperature can significantly influence the outcome, and this table serves as a general guide.
| Catalyst System | Quinoline Substrate | Boronic Ester/Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Chloroquinoline | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | Fictionalized Data |
| PdCl₂(dppf) | 3-Bromoquinoline | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 90 | 18 | 92 | Fictionalized Data |
| Pd(OAc)₂ / SPhos | 8-Bromoquinoline | Pyridine-3-boronic acid | Cs₂CO₃ | Toluene | 110 | 24 | 88 | Fictionalized Data |
| Pd₂(dba)₃ / XPhos | 2-Bromo-6-methoxyquinoline | Thiophene-2-boronic acid | K₃PO₄ | THF | 80 | 16 | 95 | Fictionalized Data |
| PdCl₂(PPh₃)₂ | 4-Chloroquinoline | N-Boc-pyrrole-2-boronic acid | K₂CO₃ | DME | 80 | 18 | 78 | [1] |
Note: The data in this table is a representative compilation from various sources and may include fictionalized, yet realistic, examples to illustrate the comparative performance. Direct comparison requires running these catalysts under identical experimental conditions.
Experimental Protocols
Below is a generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura coupling of a halo-quinoline with a boronic ester, which can be adapted and optimized for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask, add the halo-quinoline (1.0 mmol, 1.0 equiv), the boronic ester or acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) and any necessary ligand. Add this to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
Boronate Esters: The Superior Choice for Quinoline Functionalization in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, necessitating efficient and versatile methods for its functionalization. While various organometallic reagents have been employed for this purpose, boronate esters, primarily through the Suzuki-Miyaura coupling reaction, have emerged as a superior alternative. This guide provides an objective comparison of boronate esters with other common organometallics used in quinoline functionalization, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
Boronate esters offer a compelling combination of high efficiency, broad functional group tolerance, and operational simplicity for the functionalization of quinolines. Compared to other organometallic reagents such as organostannanes (Stille coupling) and organozincs (Negishi coupling), boronate esters present a more favorable profile in terms of toxicity, stability, and ease of handling. This makes them particularly well-suited for applications in drug discovery and development where safety and scalability are paramount.
Performance Comparison: Boronate Esters vs. Other Organometallics
The following table summarizes quantitative data for the arylation of haloquinolines using different organometallic reagents. The data has been compiled from various sources to provide a comparative overview of typical yields and reaction conditions.
| Organometallic Reagent | Coupling Reaction | Typical Substrate | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Suzuki-Miyaura | 2-Chloroquinoline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| Phenylboronic Acid | Suzuki-Miyaura | 2-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 12 | 85-95 | [1] |
| Tributyl(phenyl)stannane | Stille | Aryl Halide | Pd(PPh₃)₄ | - | DMF | 80 | 8-12 | 80-91 | [2] |
| Phenylzinc Chloride | Negishi | Aryl Bromide | PdCl₂(dppf) | - | THF | 66 | 18-24 | ~85 | [3] |
Key Advantages of Boronate Esters (Suzuki-Miyaura Coupling):
-
Low Toxicity: Boronic acids and their esters are significantly less toxic than organotin compounds used in Stille coupling, which is a major advantage for both researcher safety and environmental concerns.[2][4]
-
High Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its compatibility with a wide range of functional groups, including esters, amides, and unprotected N-H groups in heterocycles, which is often a challenge for more reactive organometallics like Grignard or organolithium reagents.[5][6]
-
Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, often with aqueous solvent mixtures and moderate temperatures, which helps to preserve sensitive functional groups in complex molecules.[1]
-
Commercial Availability and Stability: A vast array of boronic acids and esters are commercially available, and they are generally stable to air and moisture, making them convenient to handle and store.[1]
Limitations of Other Organometallics:
-
Organostannanes (Stille Coupling): The primary drawback is the high toxicity of organotin reagents and byproducts, which require careful handling and stringent purification methods to remove tin residues from the final product.[2][4][7]
-
Organozinc (Negishi Coupling): While offering high reactivity and good functional group tolerance, organozinc reagents are often moisture-sensitive and typically need to be prepared in situ, adding a step to the experimental procedure.[3]
-
Organomagnesium (Grignard) and Organolithium Reagents: These reagents are highly reactive and basic, limiting their functional group tolerance. They readily react with acidic protons and many common functional groups, which often necessitates the use of protecting groups, adding steps and complexity to the synthesis.
Mechanistic Pathways and Experimental Workflows
The choice of organometallic reagent dictates the specific catalytic cycle and experimental setup. The following diagrams illustrate the generalized mechanisms for the Suzuki-Miyaura, Stille, and Negishi couplings, along with a comparative experimental workflow.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Figure 2: Catalytic cycle for the Stille coupling.
Figure 3: Catalytic cycle for the Negishi coupling.
Figure 4: Comparative experimental workflow.
Detailed Experimental Protocols
The following are representative experimental protocols for the arylation of a haloquinoline using Suzuki-Miyaura, Stille, and Negishi couplings.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid[1]
Materials:
-
2-Chloroquinoline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinoline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate eluent) to yield 2-phenylquinoline.
Protocol 2: Stille Coupling of an Aryl Halide with an Organostannane[2]
Materials:
-
Aryl halide (e.g., 2-bromoquinoline, 1.0 mmol)
-
Organostannane (e.g., tributyl(phenyl)stannane, 1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Anhydrous solvent (e.g., DMF or toluene)
-
Optional: Lithium chloride (LiCl)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the aryl halide and the palladium catalyst. If using, add LiCl.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent to the mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Negishi Coupling of an Aryl Bromide with an Organozinc Reagent[3]
Materials:
-
Aryl bromide (e.g., 2-bromoquinoline, 1.0 mmol)
-
Organozinc reagent (e.g., phenylzinc chloride, prepared in situ or as a solution, 1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF
Procedure:
-
If preparing the organozinc reagent in situ, react the corresponding organolithium or Grignard reagent with zinc chloride in anhydrous THF under an inert atmosphere.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide and the palladium catalyst in anhydrous THF.
-
Slowly add the organozinc reagent to the solution of the aryl bromide and catalyst at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
For the functionalization of quinolines, boronate esters utilized in the Suzuki-Miyaura coupling reaction present a clear advantage over other organometallic reagents. Their low toxicity, excellent functional group tolerance, operational simplicity, and the commercial availability of a wide variety of reagents make them the preferred choice for many applications, especially in the context of pharmaceutical and materials science research. While other methods like the Stille and Negishi couplings have their specific applications, the overall safety, convenience, and versatility of the Suzuki-Miyaura reaction position boronate esters as the superior organometallic partner for quinoline functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Analysis of the Stability of 4-Quinolineboronic Acid Pinacol Ester and 3-Quinolineboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the stability of building blocks is paramount for reproducible and efficient outcomes. Quinolineboronic acid pinacol esters are valuable reagents in cross-coupling reactions for the synthesis of complex molecules. This guide provides a comparative assessment of the stability of two positional isomers: 4-quinolineboronic acid pinacol ester and 3-quinolineboronic acid pinacol ester, supported by established electronic principles and detailed experimental protocols for direct comparison.
Executive Summary
The stability of arylboronic acid pinacol esters is significantly influenced by the electronic properties of the aryl group. Generally, electron-withdrawing substituents on the aromatic ring enhance the stability of the carbon-boron bond, making it less susceptible to degradation pathways such as protodeboronation.
Based on the inherent electronic nature of the quinoline scaffold, the 4-quinolineboronic acid pinacol ester is predicted to be more stable than the 3-quinolineboronic acid pinacol ester . The nitrogen atom in the quinoline ring exerts an electron-withdrawing inductive effect, which is more pronounced at the C4 position compared to the C3 position. This increased electron-withdrawing character at C4 leads to a more electrophilic boron atom and a stronger, more stable C-B bond.
Theoretical Stability Comparison
The following table summarizes the predicted relative stability based on the electronic effects of the quinoline ring.
| Compound | Position of Boronic Ester | Electronic Effect at Boron-bearing Carbon | Predicted Relative Stability |
| 4-Quinolineboronic Acid Pinacol Ester | 4-position | Stronger electron-withdrawing effect | More Stable |
| 3-Quinolineboronic Acid Pinacol Ester | 3-position | Weaker electron-withdrawing effect | Less Stable |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of the two isomers, the following experimental protocols can be employed.
Hydrolytic Stability Assessment using ¹H NMR Spectroscopy
This experiment monitors the rate of hydrolysis of the pinacol ester to the corresponding boronic acid in an aqueous organic solvent mixture.
Materials:
-
4-quinolineboronic acid pinacol ester
-
3-quinolineboronic acid pinacol ester
-
Deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of each quinolineboronic acid pinacol ester (e.g., 10 mg/mL) in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the boronic ester stock solution and the internal standard stock solution.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add a known volume of deionized water to the NMR tube, vortex briefly, and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 30 minutes for several hours).
-
Integrate the signals corresponding to the pinacol ester and the liberated pinacol against the internal standard.
-
Plot the concentration of the boronic acid pinacol ester versus time to determine the rate of hydrolysis.
Caption: Workflow for Hydrolytic Stability Assessment by NMR.
Thermal Stability Assessment using HPLC
This method evaluates the degradation of the compounds under elevated temperatures over time.
Materials:
-
4-quinolineboronic acid pinacol ester
-
3-quinolineboronic acid pinacol ester
-
HPLC-grade solvent (e.g., acetonitrile)
-
Thermostated heating block or oven
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare solutions of each quinolineboronic acid pinacol ester at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Analyze an aliquot of each solution by HPLC at t=0 to determine the initial purity.
-
Place the vials containing the solutions in a heating block or oven at a set temperature (e.g., 60 °C).
-
At regular time intervals (e.g., every 2 hours), withdraw an aliquot from each vial, cool to room temperature, and analyze by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
-
Plot the percentage of the remaining boronic acid pinacol ester against time to assess thermal stability.
Caption: Workflow for Thermal Stability Assessment by HPLC.
Logical Relationship of Stability
The following diagram illustrates the relationship between the electronic properties of the quinoline ring and the resulting stability of the boronic acid pinacol ester.
Caption: Electronic Effects on Quinolineboronic Acid Ester Stability.
Conclusion
A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy
For researchers in organic synthesis and drug development, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds.[1][2] However, the successful synthesis of the desired biaryl compound is only half the battle; rigorous validation of the product's structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Suzuki coupling products, supported by experimental protocols and data.
The Power of NMR in Suzuki Coupling Analysis
NMR spectroscopy stands out as a premier technique for the characterization of Suzuki coupling products because it provides detailed structural information and quantitative data from a single set of experiments.[1][3] Unlike methods that might only confirm a product's mass or purity, NMR offers a detailed map of the molecule's carbon-hydrogen framework, enabling unambiguous structure elucidation.[1][4] Key information derived from NMR includes the precise chemical environment of each proton, spin-spin coupling between neighboring protons, and the relative ratio of protons, which collectively allow for definitive identification and purity assessment.[1][5]
Comparison of Validation Techniques
While NMR is a powerful tool, a multi-faceted approach to product validation is often the most robust. The table below compares the information obtained from NMR with other common analytical techniques for a hypothetical Suzuki coupling reaction.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment, connectivity (via coupling), and relative ratio of protons.[1][5] | Provides detailed structural information for unambiguous identification; quantitative nature allows for purity assessment.[1][3] | Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents.[1][4] |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment.[1][5] | Complements ¹H NMR for complete structural assignment of the carbon skeleton.[5] | Lower sensitivity and longer acquisition times compared to ¹H NMR.[5] |
| 2D NMR (COSY, HSQC) | Correlation between coupled nuclei (¹H-¹H in COSY, ¹H-¹³C in HSQC).[6][7][8] | Disperses overlapping signals and definitively establishes connectivity, crucial for complex molecules.[4][5] | Requires more instrument time and expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight of the product (mass-to-charge ratio).[1] | High sensitivity, can detect trace amounts of product and byproducts.[1][9] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[1] |
| Gas Chromatography (GC) | Retention time of the product, allowing for separation from starting materials and impurities.[1] | Excellent for assessing purity and monitoring reaction progress.[1] | Requires compound volatility; does not provide structural information. |
| FT-IR Spectroscopy | Presence or absence of specific functional groups. | Quick and simple method to check for the presence of key functional groups. | Provides limited information on the overall molecular structure. |
In-Depth Structural Elucidation with NMR
¹H NMR: This is the starting point for most structural determinations.[5] For a Suzuki product, the disappearance of signals corresponding to the starting materials and the appearance of a new set of aromatic signals are key indicators of a successful reaction. The integration of peaks confirms the relative number of protons in different environments, while coupling constants (J-values) provide information about the connectivity between adjacent protons.[5]
¹³C NMR: This technique reveals the carbon framework of the molecule.[5] A successful Suzuki coupling will result in a ¹³C NMR spectrum that shows the correct number of carbon signals for the desired product. The chemical shifts of the carbon atoms, particularly at the newly formed C-C bond, provide strong evidence for the successful coupling.
2D NMR: For more complex molecules where ¹H NMR signals overlap, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together molecular fragments.[7] It shows correlations between neighboring protons, confirming their connectivity within the molecule.[6]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[7][8] It is incredibly useful for assigning specific proton signals to their corresponding carbon atoms in the molecular structure.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of a molecule and confirming the overall structure.[8]
Identifying Common Byproducts
A common byproduct in Suzuki reactions is the homocoupling of the boronic acid reactant.[10] NMR can be used to identify this and other impurities. For instance, the homocoupling product will have a distinct set of NMR signals and a different symmetry compared to the desired cross-coupled product, often leading to a simpler spectrum. Dehalogenation of the aryl halide starting material is another possible side reaction that can be identified by the appearance of signals corresponding to the resulting simple arene.[11]
Experimental Protocols
The following are generalized protocols for a typical Suzuki coupling reaction and the subsequent NMR analysis of the product.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a nitrogen-filled glove box or using standard Schlenk techniques, a reaction vessel is charged with the aryl halide (1 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.).[11][12]
-
Solvent Addition: A degassed solvent system (e.g., a mixture of toluene, dioxane, or DMF with water) is added.[1][11]
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (from room temperature to reflux) and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[13]
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.[1] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][4] Transfer the solution to a 5 mm NMR tube.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.[1] If necessary, acquire 2D spectra such as COSY and HSQC for more detailed structural analysis.
-
Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction.[1]
-
Analysis:
Example Data: Synthesis of 4-Methoxybiphenyl
The following table presents hypothetical NMR data for the Suzuki coupling of 4-bromoanisole with phenylboronic acid.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 4-Bromoanisole | 7.39 (d, J=8.8 Hz, 2H), 6.84 (d, J=8.8 Hz, 2H), 3.81 (s, 3H) | 158.5, 132.3, 115.8, 113.2, 55.4 |
| Phenylboronic Acid | 8.15 (d, J=7.2 Hz, 2H), 7.55 (t, J=7.2 Hz, 1H), 7.45 (t, J=7.2 Hz, 2H) | 136.0, 131.0, 128.5 (C-B signal often not observed) |
| 4-Methoxybiphenyl (Product) | 7.52 (d, J=8.8 Hz, 2H), 7.48 (d, J=7.6 Hz, 2H), 7.35 (t, J=7.6 Hz, 2H), 7.25 (t, J=7.6 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H) | 159.2, 140.9, 133.8, 128.8, 128.2, 126.8, 126.7, 114.3, 55.3 |
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for validating a Suzuki coupling product using NMR spectroscopy.
Caption: General workflow for validating a Suzuki coupling product.
Conclusion
NMR spectroscopy is an invaluable and robust technique for the validation of Suzuki coupling products, providing a high level of structural detail and quantitative information that is often unattainable with other methods alone.[1] By integrating comprehensive 1D and 2D NMR analysis into the workflow, researchers can confidently confirm the successful synthesis of their target molecules, a critical step in the journey of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. youtube.com [youtube.com]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Kinetic Performance of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For professionals in drug discovery and materials science, understanding the kinetic profile of key building blocks is paramount for reaction optimization and scale-up. This guide provides a comparative analysis of the kinetic performance of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Suzuki-Miyaura reactions, placed in context with alternative heterocyclic boronic esters.
While direct, quantitative kinetic studies on this compound are not extensively available in the peer-reviewed literature, this guide leverages established principles of Suzuki-Miyaura reaction kinetics and available data on analogous systems to provide a robust comparative framework.
The Suzuki-Miyaura Catalytic Cycle: A Quick Primer
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an organic halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The transmetalation step is often the rate-determining step and is significantly influenced by the nature of the organoboron reagent.[2]
Figure 1: The Suzuki-Miyaura Catalytic Cycle
Comparative Kinetic Data
A comprehensive study by researchers has shed light on the significant impact of the boronic ester moiety on the rate of the transmetalation step. By monitoring the evolution of pre-transmetalation intermediates using 19F NMR, first-order rate constants for the formation of the cross-coupled product were determined for various boronic esters.[2] While data for 4-quinolyl pinacol boronate is not present in this specific study, the provided data for other aryl boronic esters serves as an excellent benchmark for comparison.
| Boronic Ester Type | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate (vs. Arylboronic Acid) |
| Arylboronic Acid | (5.78 ± 0.13) x 10⁻⁴ | 1.00 |
| Catechol Boronic Ester | (2.64 ± 0.20) x 10⁻³ | 4.57 |
| Pinacol Boronic Ester | Sigmoidal kinetics | Slower than Arylboronic Acid |
| Glycol Boronic Ester | (1.33 ± 0.07) x 10⁻² | 23.0 |
| Dimethyl Boronic Ester | (5.39 ± 0.13) x 10⁻³ | 9.33 |
Data sourced from a study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[2]
It is noteworthy that pinacol boronic esters, such as the quinoline derivative , exhibited sigmoidal kinetic profiles in the cited study, suggesting a more complex reaction mechanism or an induction period, and were generally observed to react slower than the corresponding boronic acid.[2]
Factors Influencing the Reactivity of this compound
The reactivity of a heteroaromatic boronic ester in a Suzuki-Miyaura coupling is influenced by several factors:
-
Electronic Effects : The quinoline ring system is generally considered electron-deficient. This property can decrease the nucleophilicity of the ipso-carbon attached to the boron atom, potentially slowing down the transmetalation step.
-
Steric Hindrance : The position of the boronic ester on the quinoline ring is crucial. The 4-position is relatively unhindered, which should facilitate its approach to the palladium center.
-
Stability : Pinacol esters are known for their high stability compared to boronic acids, which makes them easier to handle, purify, and store. However, this stability can sometimes translate to lower reactivity under certain conditions.[3]
Comparison with Alternative Heterocyclic Boronic Esters
For a meaningful comparison, we can consider pyridine-based boronic esters as alternatives.
| Feature | This compound | Pyridine-3-yl Pinacol Boronate |
| Ring System | Quinoline (Benzene annulated to Pyridine) | Pyridine |
| Electronic Nature | Electron-deficient | Electron-deficient |
| Steric Hindrance at Boron | Relatively unhindered at the 4-position | Moderately hindered at the 3-position |
| Expected Reactivity | Potentially slower due to the extended electron-deficient π-system | Generally considered a standard substrate with moderate reactivity |
While specific kinetic data for a direct comparison is scarce, it is reasonable to hypothesize that the increased electron deficiency of the quinoline ring system compared to pyridine might lead to a slightly slower reaction rate under identical conditions. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, will play a crucial role in the observed kinetics.
Experimental Protocols for Kinetic Studies
To obtain reliable kinetic data for the Suzuki-Miyaura reaction of this compound, a systematic experimental approach is required. Here are detailed methodologies for monitoring the reaction progress.
General Experimental Workflow
Figure 2: General Workflow for Kinetic Analysis
Protocol 1: Kinetic Monitoring by HPLC
This protocol is adapted for determining the initial reaction rate and kinetic profile.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Schlenk flask
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the this compound, aryl halide, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to the reaction mixture and start vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[3]
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., acetonitrile).[3]
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[3]
Protocol 2: Kinetic Monitoring by 19F NMR Spectroscopy (for fluorinated coupling partners)
This method is particularly useful when one of the coupling partners contains a fluorine atom, providing a clean spectroscopic window for monitoring.[2]
Procedure:
-
A solution of the palladium complex is prepared in a suitable deuterated solvent (e.g., THF-d8) in an NMR tube and cooled to a low temperature (e.g., -78 °C).
-
A solution of the fluorinated aryl halide and the this compound in the same solvent is added.
-
The reaction is initiated by the addition of a soluble base.
-
The NMR tube is quickly inserted into the pre-cooled NMR spectrometer.
-
The reaction progress is monitored by acquiring 19F NMR spectra at regular time intervals. The disappearance of the starting material signal and the appearance of the product signal are integrated to determine the reaction kinetics.
Logical Relationships in Suzuki-Miyaura Kinetics
The interplay of various factors determines the overall reaction rate. The following diagram illustrates these relationships.
Figure 3: Factors Influencing Reaction Rate
Conclusion
While a definitive kinetic profile for the Suzuki-Miyaura reaction of this compound requires dedicated experimental investigation, this guide provides a comparative framework based on the established principles and available data for analogous systems. The electronic properties of the quinoline ring suggest that its reactivity may be moderate, and the choice of a pinacol ester offers stability at the potential cost of a slower reaction rate compared to more labile boronic esters or the corresponding boronic acid. The provided experimental protocols offer a clear path for researchers to quantify the kinetic performance of this important building block and its alternatives, enabling more efficient and optimized synthetic strategies in drug discovery and materials science.
References
A Head-to-Head Comparison of Bases in Quinoline Boronic Ester Couplings: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The quinoline moiety, a privileged scaffold in medicinal chemistry, is frequently incorporated into novel molecular architectures using this powerful reaction. A critical parameter influencing the success of these couplings is the choice of base, which can significantly impact reaction yield, rate, and selectivity. This guide provides an objective, data-driven comparison of various bases used in the Suzuki-Miyaura coupling of quinoline boronic esters, offering insights to facilitate reaction optimization.
The Pivotal Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The fundamental steps include oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role primarily in the transmetalation step.[1] It activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[2] This "ate" complex then efficiently transfers its organic group to the palladium center, facilitating the subsequent steps of the catalytic cycle. The selection of an appropriate base is therefore critical for an efficient and high-yielding reaction.[1]
Comparative Performance of Common Bases
The choice of base in the Suzuki-Miyaura coupling of quinoline boronic esters is dictated by several factors, including the reactivity of the coupling partners, the solvent system, and the nature of the palladium catalyst and ligands. Inorganic bases are most commonly employed, with their efficacy often correlating with their strength and solubility in the reaction medium.
A screening of bases for the Suzuki-Miyaura coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester revealed significant differences in performance. The following table summarizes the yields obtained with various common bases under consistent reaction conditions.
| Base | Formula | Yield (%) | Remarks |
| Sodium Carbonate | Na₂CO₃ | 98% | Often a highly effective and cost-efficient choice, demonstrating excellent performance in many Suzuki couplings.[3] |
| Potassium Carbonate | K₂CO₃ | ~85% | A widely used and reliable base, though it may be slightly less effective than its cesium counterpart in some cases. |
| Cesium Carbonate | Cs₂CO₃ | Superior | Frequently provides superior results, which is often attributed to its higher solubility in organic solvents and the larger, more polarizing cation.[4][5] |
| Potassium Phosphate | K₃PO₄ | Good | A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates and can sometimes outperform carbonates.[6] |
| Sodium Hydroxide | NaOH | Moderate | A strong base that can be effective, but its high basicity may lead to side reactions with sensitive functional groups. |
| Potassium Hydroxide | KOH | Moderate | Similar to NaOH, its strong basicity can be advantageous but also carries the risk of promoting undesired side reactions.[7] |
| Triethylamine | Et₃N | Poor | Organic amine bases are generally less effective than inorganic bases in Suzuki-Miyaura couplings and can sometimes inhibit the catalyst.[4] |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Poor | While a strong, non-nucleophilic organic base, it generally gives lower yields in this type of coupling compared to inorganic bases.[4] |
Note: The yield data is compiled for illustrative purposes from various sources and may not represent a direct head-to-head comparison under identical conditions in all cases.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction involving a quinoline boronic ester.
Detailed Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a haloquinoline with a boronic ester. This protocol serves as a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
Haloquinoline (e.g., 3-bromoquinoline, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the haloquinoline, the boronic ester, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
By carefully selecting the appropriate base and optimizing other reaction parameters, researchers can significantly improve the efficiency and outcome of quinoline boronic ester couplings, thereby accelerating the synthesis of novel compounds for drug discovery and development.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 4-Arylquinolines: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative overview of reversed-phase HPLC methods for assessing the purity of synthesized 4-arylquinolines, a significant class of heterocyclic compounds with diverse pharmacological activities.
Understanding Potential Impurities in 4-Arylquinoline Synthesis
The purity profile of a synthesized 4-arylquinoline is intrinsically linked to its synthetic route. Common methods like the Doebner-von Miller and Friedländer syntheses can generate various impurities. These may include unreacted starting materials (e.g., anilines, aryl ketones), intermediates, and byproducts from side reactions such as self-condensation of reactants or alternative cyclization pathways. Effective HPLC analysis must be able to resolve the main 4-arylquinoline peak from these potential impurities.
Comparative Analysis of HPLC Methods
The choice of HPLC column and gradient conditions significantly impacts the separation of the target 4-arylquinoline from its impurities. Below is a comparative analysis of three common reversed-phase HPLC columns for the purity assessment of a synthesized 4-phenylquinoline.
Table 1: Comparison of HPLC Column Performance for the Analysis of 4-Phenylquinoline
| Parameter | Method 1: Standard C18 Column | Method 2: C8 Column | Method 3: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min | 10-90% B over 20 min | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Data Presentation: Purity Analysis of a Synthesized 4-Phenylquinoline Sample
The following tables present hypothetical data from the HPLC analysis of a synthesized batch of 4-phenylquinoline using the three methods described above. The sample contains the target compound and three potential impurities: unreacted aniline (Impurity 1), unreacted acetophenone (Impurity 2), and a byproduct from an aldol condensation side reaction (Impurity 3).
Table 2: HPLC Purity Analysis Data using a Standard C18 Column (Method 1)
| Peak ID | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity 1 (Aniline) | 3.52 | 15.8 | 0.79 |
| 2 | Impurity 2 (Acetophenone) | 8.15 | 25.4 | 1.27 |
| 3 | 4-Phenylquinoline | 15.68 | 1925.7 | 96.29 |
| 4 | Impurity 3 (Aldol Adduct) | 16.05 | 33.1 | 1.65 |
| Total | 2000.0 | 100.0 | ||
| Purity of 4-Phenylquinoline | 96.29% |
Table 3: HPLC Purity Analysis Data using a C8 Column (Method 2)
| Peak ID | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity 1 (Aniline) | 3.11 | 16.1 | 0.81 |
| 2 | Impurity 2 (Acetophenone) | 7.54 | 25.0 | 1.25 |
| 3 | 4-Phenylquinoline | 14.23 | 1926.2 | 96.31 |
| 4 | Impurity 3 (Aldol Adduct) | 14.89 | 32.7 | 1.63 |
| Total | 2000.0 | 100.0 | ||
| Purity of 4-Phenylquinoline | 96.31% |
Table 4: HPLC Purity Analysis Data using a Phenyl-Hexyl Column (Method 3)
| Peak ID | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity 1 (Aniline) | 3.65 | 15.9 | 0.80 |
| 2 | Impurity 2 (Acetophenone) | 8.92 | 25.2 | 1.26 |
| 3 | 4-Phenylquinoline | 17.11 | 1925.5 | 96.28 |
| 4 | Impurity 3 (Aldol Adduct) | 17.83 | 33.4 | 1.66 |
| Total | 100.0 | |||
| Purity of 4-Phenylquinoline | 96.28% |
The C8 column, being less retentive than the C18 column, generally results in shorter retention times. The Phenyl-Hexyl column provides alternative selectivity, which can be particularly useful for separating aromatic compounds and may offer better resolution for certain impurities.
Experimental Protocols
A detailed methodology for a standard reversed-phase HPLC analysis of 4-arylquinolines is provided below. This protocol can be adapted and optimized for specific derivatives and impurity profiles.
1. Materials and Reagents
-
Synthesized 4-arylquinoline sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Methanol (for sample dissolution)
2. Sample Preparation
-
Prepare a stock solution of the synthesized 4-arylquinoline sample at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System and Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the target 4-arylquinoline).
-
Injection Volume: 10 µL
4. Data Analysis
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of each peak relative to the total peak area.
-
The purity of the 4-arylquinoline is reported as the area percentage of the main peak.
Mandatory Visualizations
The logical workflow for assessing the purity of a synthesized 4-arylquinoline via HPLC is outlined in the following diagram.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Core Principle: Treat as Hazardous Waste
Due to its chemical structure, incorporating both a quinoline moiety and a boronic acid pinacol ester, this compound should be handled and disposed of as hazardous waste. Under no circumstances should this compound or its containers be discarded in regular trash or poured down the drain.
Hazard Identification and Safety Data
| Hazard Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | PubChem[1] |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound and contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat that is fully fastened.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste:
-
Collect un-used or expired solid this compound in a clearly labeled, sealable container designated for solid hazardous waste.
-
Disposable items contaminated with the compound, such as weighing paper, pipette tips, and gloves, should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: Contaminated Debris."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and sealable container for liquid hazardous waste.
-
The container must be compatible with the solvent used.
-
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
If in a solution, list all components and their approximate concentrations.
-
Store the sealed and labeled waste containers in a designated, secure satellite accumulation area away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste being collected.
-
Never attempt to treat or dispose of the chemical waste through unauthorized methods.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Essential Safety and Handling Guide for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on the known hazards of the compound and general best practices for handling quinoline derivatives and boronic acid esters.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1035458-54-8 | C₁₅H₁₈BNO₂ | 255.12 g/mol |
Hazard Identification and GHS Classification:
This compound is classified as hazardous. The primary hazards are summarized below.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | ! | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | ! | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | ! | Warning | H335: May cause respiratory irritation.[1] |
Operational and Disposal Plans
1. Personal Protective Equipment (PPE):
Adherence to proper PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | To protect eyes from contact, which can cause serious irritation.[1] |
| Hands | Chemically resistant gloves (e.g., nitrile) should be worn. | To prevent skin contact and potential irritation.[1] |
| Body | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn. | To protect skin from accidental splashes or spills. |
| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation.[1] |
2. Engineering Controls:
| Control Type | Specification | Rationale |
| Ventilation | Work in a well-ventilated area, preferably within a certified chemical fume hood.[2] | To minimize inhalation of dust or vapors. |
| Safety Stations | Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. | To provide immediate decontamination in case of accidental exposure. |
3. Handling and Storage Protocol:
Handling:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Remove any contaminated clothing immediately and wash it before reuse.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Recommended storage temperature is 2-8°C.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
4. Spill Management Protocol:
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
5. Disposal Plan:
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling, using, and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
